Product packaging for kanamycin C(4+)(Cat. No.:)

kanamycin C(4+)

Cat. No.: B1265036
M. Wt: 488.5 g/mol
InChI Key: WZDRWYJKESFZMB-FQSMHNGLSA-R
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Aminoglycoside Antibiotics Research

Aminoglycosides are a significant class of broad-spectrum antibiotics, historically pivotal in treating life-threatening infections, particularly those caused by gram-negative bacteria. asm.org The discovery of streptomycin (B1217042) in 1944 marked the beginning of their clinical use, followed by the introduction of other key compounds like kanamycin (B1662678) and gentamicin (B1671437). asm.orgnih.gov These antibiotics primarily function by inhibiting bacterial protein synthesis. asm.orgcreative-diagnostics.com Research in this field is driven by the need to understand their mechanisms of action, the development of bacterial resistance, and the potential for creating new, more effective derivatives. asm.orgresearchgate.net Kanamycin, first isolated from Streptomyces kanamyceticus in 1957, is a cornerstone of this research area. nih.govcreative-diagnostics.com

Structural Distinctions of Kanamycin C within the Kanamycin Family

The kanamycin complex produced by Streptomyces kanamyceticus is a mixture of three main components: kanamycin A, B, and C. creative-diagnostics.com All kanamycins share a common 4,6-disubstituted 2-deoxystreptamine (B1221613) (ring II) core. csic.esresearchgate.net The primary structural difference between the kanamycin variants lies in the amino-sugar attached at the C4 position of the 2-deoxystreptamine ring. nih.gov

Kanamycin A has a 6-amino-6-deoxy-D-glucose (kanosamine) at this position. nih.gov

Kanamycin B features a neosamine. nih.gov

Kanamycin C is distinguished by the presence of D-glucosamine at the C4 position. nih.gov

Specifically, the difference between Kanamycin B and C is the sugar groups linked to the core; Kanamycin B contains 2,6-diamino sugars, whereas Kanamycin C has 2-amino sugars. creative-diagnostics.com These seemingly minor structural variations in the functional groups of the glucopyranosyl moiety (ring I) lead to different biological activities and sensitivities to bacterial resistance mechanisms. researchgate.netnih.gov

CompoundRing I (attached at C6 of 2-DOS)Ring III (attached at C4 of 2-DOS)
Kanamycin A 6-amino-6-deoxy-D-glucose (Kanosamine)3-amino-3-deoxy-D-glucose
Kanamycin B 2,6-diamino-2,6-dideoxy-D-glucose (Neosamine)3-amino-3-deoxy-D-glucose
Kanamycin C 2-amino-2-deoxy-D-glucose (D-glucosamine)3-amino-3-deoxy-D-glucose

Significance of Poly-cationic Nature and Protonation States of Kanamycin C for Research Focus

A defining characteristic of aminoglycosides, including kanamycin C, is their poly-cationic nature at physiological pH. researchgate.netrsc.org The multiple amino groups on the molecule become protonated in a biological medium, resulting in a positively charged species. rsc.orgnih.gov This positive charge is crucial for the initial electrostatic interaction with the negatively charged components of the bacterial cell, such as the lipopolysaccharide (LPS) of the outer membrane and the phosphate (B84403) backbone of ribosomal RNA (rRNA). creative-diagnostics.comnih.gov

The protonation state of these amino groups is dependent on the environmental pH and the pKa of each group. nih.govrsc.org Research has shown that the binding of aminoglycosides to RNA can induce proton uptake, suggesting that the fully protonated form of the antibiotic is favored in the complex. nih.gov The net positive charge of kanamycin C, which can be up to +4e, is a key determinant of its binding affinity and specificity. nih.gov Understanding the interplay between the protonation states of the different amino groups and the antibiotic's interaction with its target is a major focus of research, as it underpins the molecule's ability to bind effectively and exert its antibacterial effect. nih.govrsc.org

Conceptual Framework of Kanamycin C Molecular Activity

The molecular activity of kanamycin C, like other aminoglycosides, is centered on its ability to disrupt bacterial protein synthesis. creative-diagnostics.comsmolecule.com The primary molecular target is the 16S rRNA within the 30S ribosomal subunit. creative-diagnostics.comdrugbank.com

The conceptual framework for its action involves several key steps:

Initial Binding and Uptake: The poly-cationic nature of kanamycin C facilitates an initial electrostatic attraction to the negatively charged bacterial outer membrane, increasing its permeability and allowing the drug to enter the cell. creative-diagnostics.com

Ribosomal Targeting: Once inside the bacterium, kanamycin C binds to a specific site on the 16S rRNA, known as the A-site (aminoacyl-tRNA acceptor site). creative-diagnostics.comcsic.es This binding involves electrostatic interactions and the formation of hydrogen bonds between the drug and the rRNA. creative-diagnostics.com

Interference with Protein Synthesis: The binding of kanamycin C to the A-site interferes with the decoding of mRNA. smolecule.comdrugbank.com It can cause misreading of the genetic code, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. smolecule.com This results in the production of non-functional or toxic proteins. smolecule.com The process of translation can be disrupted at the initiation, elongation, and termination stages. creative-diagnostics.com

Conformational Changes: The interaction of kanamycin C with the A-site can induce conformational changes in the ribosome, further impairing its function. creative-diagnostics.com

This framework highlights how the specific chemical structure of kanamycin C, particularly its amino groups and their spatial arrangement, dictates its interaction with the ribosomal target, ultimately leading to a bactericidal effect. researchgate.netucsd.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H40N4O11+4 B1265036 kanamycin C(4+)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H40N4O11+4

Molecular Weight

488.5 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R)-5-azaniumyl-2-[(2S,3R,4R,5S,6R)-3-azaniumyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5S,6R)-4-azaniumyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]azanium

InChI

InChI=1S/C18H36N4O11/c19-4-1-5(20)16(33-18-13(28)8(21)10(25)6(2-23)31-18)14(29)15(4)32-17-9(22)12(27)11(26)7(3-24)30-17/h4-18,23-29H,1-3,19-22H2/p+4/t4-,5+,6+,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1

InChI Key

WZDRWYJKESFZMB-FQSMHNGLSA-R

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1[NH3+])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)[NH3+])O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)[NH3+])[NH3+]

Canonical SMILES

C1C(C(C(C(C1[NH3+])OC2C(C(C(C(O2)CO)O)[NH3+])O)O)OC3C(C(C(C(O3)CO)O)O)[NH3+])[NH3+]

Origin of Product

United States

Molecular Mechanisms of Action and Charged Interactions with Biological Systems

Elucidation of Ribosomal Binding Dynamics of Kanamycin (B1662678) C

The primary target of kanamycin C within the bacterial cell is the 30S ribosomal subunit, a key player in the decoding of genetic information from messenger RNA (mRNA). mcmaster.cabiocompare.com The binding of kanamycin C to this subunit is a highly specific and strong interaction, driven by a combination of electrostatic forces and hydrogen bonding. creative-diagnostics.comresearchgate.net

Electrostatic and Hydrogen Bonding Interactions with Bacterial 30S Ribosomal Subunit

Kanamycin C, being a polycationic molecule, is electrostatically attracted to the negatively charged phosphate (B84403) backbone of the 16S ribosomal RNA (rRNA), a major component of the 30S subunit. creative-diagnostics.comnih.gov This initial attraction is followed by the formation of a network of specific hydrogen bonds, which firmly anchors the antibiotic to its binding site. creative-diagnostics.comresearchgate.net The deoxystreptamine ring and the amino sugar groups of kanamycin C are particularly important for these interactions. creative-diagnostics.com

Kanamycin C binds to a highly conserved region of the 16S rRNA known as the A-site, which is the decoding center of the ribosome. creative-diagnostics.comasm.org Specifically, it interacts with several key nucleotides, including A1408, C1409, and G1491 (using E. coli numbering). researchgate.netresearchgate.net The interaction with A1408 and G1491 is particularly critical for the drug's activity. asm.orgresearchgate.netnih.gov Kanamycin's ring I stacks against G1491 and forms two crucial hydrogen bonds with A1408. researchgate.netrcsb.org In addition to these rRNA interactions, kanamycin also makes contact with the S12 ribosomal protein. drugbank.comnih.gov

Kanamycin C Interacting PartnerType of InteractionSignificance
16S rRNA Phosphate BackboneElectrostaticInitial attraction and stabilization of binding. creative-diagnostics.comnih.gov
Nucleotide A1408Hydrogen BondingCritical for specific recognition and high-affinity binding. asm.orgresearchgate.net
Nucleotide G1491Stacking InteractionStabilizes the orientation of kanamycin C in the binding pocket. researchgate.netrcsb.org
Ribosomal Protein S12Direct ContactContributes to the overall binding and inhibitory effect. drugbank.comnih.gov
Binding to 16S rRNA: Specific Nucleotide and Protein Interactions

Disruption of Bacterial Protein Synthesis Pathways

The binding of kanamycin C and the consequent conformational changes in the ribosome have profound effects on the process of protein synthesis, interfering with multiple stages of this vital cellular process. creative-diagnostics.com

Kanamycin C can interfere with the very first step of protein synthesis: the formation of the translation initiation complex. drugbank.comnih.govpatsnap.com This complex consists of the 30S ribosomal subunit, mRNA, and the initiator tRNA (fMet-tRNA). creative-diagnostics.com By binding to the 30S subunit, kanamycin C can block the proper assembly of this complex, thereby preventing the initiation of translation altogether. creative-diagnostics.compatsnap.comresearchgate.net

Perhaps the most well-known effect of kanamycin C is its ability to induce misreading of the mRNA template during the elongation phase of protein synthesis. mcmaster.cadrugbank.compatsnap.comwikipedia.org The conformational changes in the A-site caused by kanamycin C binding reduce the ribosome's ability to discriminate between correct (cognate) and incorrect (non-cognate) aminoacyl-tRNAs. nih.govmedicineinnovates.com This leads to the incorporation of wrong amino acids into the growing polypeptide chain. patsnap.comwikipedia.org The resulting aberrant proteins are often non-functional or even toxic to the cell. drugbank.comnih.govmedicineinnovates.com The accumulation of these faulty proteins can disrupt cellular processes, including membrane integrity. ubc.ca This interference with translational proofreading is a key aspect of the bactericidal action of aminoglycosides. wikipedia.org

Stage of Protein SynthesisEffect of Kanamycin CMolecular Consequence
InitiationBlocks formation of the initiation complex. creative-diagnostics.compatsnap.comresearchgate.netPrevents the start of protein synthesis. drugbank.comnih.gov
ElongationInduces misreading of the mRNA codon. mcmaster.cadrugbank.compatsnap.comwikipedia.orgLeads to the synthesis of non-functional or toxic proteins. drugbank.comnih.govmedicineinnovates.com
ElongationInhibits the translocation of tRNA and mRNA. asm.orgwikipedia.orgHalts the process of polypeptide chain elongation.
Impact on Translation Termination and Polysome Integrity

Kanamycin C disrupts the final stage of protein synthesis, translation termination. It interferes with the recognition of stop codons (UAA, UAG, and UGA) by the ribosome. creative-diagnostics.com This interference leads to ribosomal stalling on the messenger RNA (mRNA), preventing the release of the newly synthesized polypeptide chain. creative-diagnostics.com The consequence of this is the formation of non-functional polyribosomes, which are complexes of multiple ribosomes stalled on a single mRNA molecule. creative-diagnostics.com This disruption of polysome integrity contributes significantly to the bactericidal activity of kanamycin C. The accumulation of these aberrant protein-synthesis complexes and the production of truncated or non-functional proteins are detrimental to the bacterial cell.

Non-Ribosomal Molecular Interactions Influenced by Kanamycin C's Charge

Kanamycin C's interaction with the bacterial cell membrane is a critical aspect of its mechanism of action. It binds to negatively charged components of the membrane, such as lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. creative-diagnostics.com This binding disrupts the integrity of the membrane, leading to an increase in its permeability. creative-diagnostics.comresearchgate.net This "self-promoted uptake" allows more kanamycin molecules to enter the cell, amplifying its lethal effects. creative-diagnostics.com

A direct consequence of the increased membrane permeability induced by kanamycin C is the collapse of the membrane potential. The binding of kanamycin C to the membrane and the subsequent misincorporation of proteins create pores that allow for the leakage of essential ions, such as potassium (K+) and magnesium (Mg2+), from the cytoplasm. creative-diagnostics.comacs.orgucl.ac.be The loss of these ions disrupts the electrochemical gradient across the membrane, which is vital for numerous cellular processes, including ATP synthesis and transport of nutrients. This collapse of the membrane potential is a significant contributor to the bactericidal action of kanamycin C. rug.nl

Kanamycin C can modulate the formation of reactive oxygen species (ROS) within bacterial cells, further contributing to its lethality. creative-diagnostics.com While kanamycin itself is not redox-active, it can form complexes with transition metal ions, such as copper(II). scispace.commdpi.com These complexes can then participate in redox reactions, leading to the generation of highly damaging ROS like hydroxyl radicals. scispace.comnih.gov This oxidative stress can cause widespread damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. creative-diagnostics.com Studies have also shown that exposure to kanamycin can lead to a reduction in iron uptake in some organisms, which can further impact cellular processes. plos.org

The polycationic nature of kanamycin C facilitates its binding to negatively charged nucleic acid structures. Beyond its well-established interaction with ribosomal RNA, recent research has explored its binding to other specific nucleic acid conformations, such as G-quadruplexes (G4s). mdpi.com G-quadruplexes are four-stranded structures formed in guanine-rich sequences of DNA and RNA. mdpi.comresearchgate.net The binding of kanamycin C to G4 structures is primarily driven by electrostatic interactions between the protonated amine groups of the antibiotic and the phosphate backbone of the nucleic acid. researchgate.nettandfonline.com This interaction can stabilize the G4 structure, potentially interfering with critical cellular processes like DNA replication and transcription where these structures are found. mdpi.commdpi.com The ability of kanamycin C to bind to these non-ribosomal RNA structures may also offer insights into its associated toxicities. mdpi.com

Kanamycin C Interaction with G-Quadruplexes
Driving Force Electrostatic interactions between the positively charged kanamycin C and the negatively charged phosphate backbone of the G-quadruplex. researchgate.nettandfonline.com
Binding Site Interactions are likely with the loops or grooves of the G-quadruplex structure. mdpi.com
Consequence of Binding Stabilization of the G-quadruplex structure, which can potentially interfere with DNA replication and transcription. mdpi.commdpi.com
Potential Implication May contribute to the off-target effects and toxicity of aminoglycosides by binding to non-canonical DNA and RNA structures. mdpi.com

The entry of kanamycin C into Gram-negative bacteria is facilitated by outer membrane porins, which are protein channels that allow the passage of hydrophilic molecules. mdpi.com Studies have shown that the major porins, OmpF and OmpC, play a significant role in the uptake of kanamycin. mdpi.comchemrxiv.orgresearchgate.netamazonaws.com Despite its size, kanamycin can permeate through these channels, with an estimated rate of 10-20 molecules per second under a 10 mM concentration gradient. chemrxiv.orgamazonaws.com The translocation is influenced by the electrostatic interactions between the positively charged kanamycin and the negatively charged residues within the porin channel. unica.it While both OmpF and OmpC facilitate uptake, some studies suggest that the smaller pore of OmpC can still allow kanamycin passage due to stronger electrostatic compensation. mdpi.com Deletion of both ompF and ompC genes has been shown to decrease susceptibility to kanamycin, confirming their role in its uptake. unica.itchemrxiv.org The TolC protein, a component of efflux pumps, is generally associated with the removal of antibiotics; however, the primary entry of kanamycin is through porin channels. asm.org

PorinRole in Kanamycin C Uptake
OmpF A major channel for kanamycin entry into E. coli. mdpi.comchemrxiv.orgresearchgate.netamazonaws.com
OmpC Also facilitates kanamycin uptake, with electrostatic interactions compensating for its smaller pore size. mdpi.comchemrxiv.orgresearchgate.netamazonaws.com
TolC Part of the AcrAB-TolC efflux system that can pump out some drugs, but the primary uptake of kanamycin is through porins. asm.org

Molecular Basis of Kanamycin Resistance and Strategies for Charge Mediated Circumvention

Enzymatic Modification of Kanamycin (B1662678) C and Aminoglycoside-Modifying Enzymes (AMEs)

The primary mechanism of acquired resistance to aminoglycosides, including kanamycin C, is the enzymatic modification of the antibiotic molecule by aminoglycoside-modifying enzymes (AMEs). nih.govresearchgate.net These enzymes, often encoded by genes located on mobile genetic elements like plasmids and transposons, catalyze the covalent attachment of a chemical group to the aminoglycoside scaffold. creative-diagnostics.comasm.org This modification sterically hinders the antibiotic's ability to bind to its target, the 16S ribosomal RNA (rRNA) within the bacterial 30S ribosomal subunit, thereby rendering it inactive. researchgate.netnih.gov There are three main classes of AMEs based on the type of chemical modification they perform: acetyltransferases, phosphotransferases, and nucleotidyltransferases. nih.govasm.org

Aminoglycoside acetyltransferases (AACs) constitute the largest group of AMEs and mediate resistance by transferring an acetyl group from acetyl-coenzyme A (acetyl-CoA) to one of the amino groups on the kanamycin molecule. nih.govmdpi.com The specific AAC enzyme determines which amino group is acetylated, and this is indicated in their nomenclature, such as AAC(3), AAC(2'), and AAC(6'). asm.orgresearchgate.net

Several AAC enzymes have been identified that can modify kanamycins. For instance, AAC(3) enzymes confer resistance to kanamycin, among other aminoglycosides. mdpi.com The AAC(6') family of enzymes is also clinically significant. mdpi.com While kanamycin A and B are substrates for many AAC(6') enzymes, kanamycin C, which possesses a hydroxyl group (-OH) at the 6' position instead of an amino group (-NH2), is not a substrate for acetylation at this position. asm.orgmicrobialcell.com However, studies on AAC(6')-Ib have shown that kanamycin C can still bind to the enzyme in the presence of acetyl-CoA, forming an abortive ternary complex where the 6'-OH is positioned for a nucleophilic attack but cannot be acetylated. microbialcell.com In Mycobacterium abscessus, the AAC(2')-I enzyme contributes to resistance against aminoglycosides with a 2'-amino group, such as kanamycin B. frontiersin.org The Eis protein, a unique acetyltransferase found in Mycobacterium tuberculosis, can multi-acetylate various aminoglycosides and confers low-level resistance to kanamycin when its expression is increased. frontiersin.orgpnas.org

Table 1: Selected Aminoglycoside Acetyltransferases (AACs) Acting on Kanamycins
Enzyme SubclassSite of ModificationKanamycin SubstratesReference
AAC(3)3-amino groupKanamycin mdpi.com
AAC(6')6'-amino groupKanamycin A, Kanamycin B (Not Kanamycin C) asm.orgmicrobialcell.com
AAC(2')2'-amino groupKanamycin B frontiersin.org
Eis (M. tuberculosis)Multiple amino groupsKanamycin frontiersin.orgpnas.org

Aminoglycoside phosphotransferases (APHs), also known as aminoglycoside kinases, inactivate kanamycins by catalyzing the ATP-dependent phosphorylation of a hydroxyl group. asm.orgnih.gov This addition of a negatively charged phosphate (B84403) group prevents the antibiotic from binding effectively to the ribosome. nih.gov The most clinically prevalent APHs belong to the APH(3') subfamily, which targets the 3'-hydroxyl group of numerous aminoglycosides, including the kanamycins. asm.orgnih.gov

Different sub-classes of APH(3') enzymes, such as APH(3')-Ia, APH(3')-IIa, and APH(3')-IIIa, have been extensively studied and are known to confer resistance to kanamycin. asm.org A novel chromosomal APH(3')-Id identified in Kluyvera intermedia also demonstrated high catalytic efficiency for kanamycin. frontiersin.org In addition to the 3' position, phosphorylation can occur at the 2''-hydroxyl group by enzymes like APH(2''). asm.orgnih.gov The bifunctional enzyme AAC(6')-Ie/APH(2'')-Ia, found in staphylococci and enterococci, is a significant cause of resistance due to its broad substrate range. microbialcell.com

Table 2: Selected Aminoglycoside Phosphotransferases (APHs) Acting on Kanamycins
Enzyme SubclassSite of ModificationKanamycin SubstratesReference
APH(3')-I, II, III3'-hydroxyl groupKanamycin A, B, C asm.orgnih.gov
APH(2'')2''-hydroxyl groupKanamycin A, B asm.org
APH(5)5-hydroxyl groupKanamycin nih.gov

Aminoglycoside nucleotidyltransferases (ANTs), also called adenylyltransferases, constitute the third major class of AMEs. frontiersin.org These enzymes mediate resistance by transferring a nucleoside monophosphate, typically AMP from an ATP donor, to a hydroxyl group on the kanamycin molecule. nih.govebi.ac.uk The most clinically relevant ANTs that affect kanamycins are ANT(4') and ANT(2''). nih.gov

ANT(4') targets the 4'-hydroxyl group and inactivates a broad range of aminoglycosides, including kanamycin A, B, and C. nih.gov ANT(2'') adenylylates the 2''-hydroxyl group and confers resistance to 4,6-disubstituted aminoglycosides like gentamicin (B1671437), tobramycin, and kanamycin. mdpi.comfrontiersin.orgrcsb.org Other ANTs, such as ANT(3''), primarily confer resistance to streptomycin (B1217042) and spectinomycin (B156147) and are less relevant to kanamycin C. nih.govmdpi.com

Table 3: Selected Aminoglycoside Nucleotidyltransferases (ANTs) Acting on Kanamycins
Enzyme SubclassSite of ModificationKanamycin SubstratesReference
ANT(4')4'-hydroxyl groupKanamycin A, B, C nih.gov
ANT(2'')2''-hydroxyl groupKanamycin A, B rcsb.org

Structural studies of AMEs complexed with kanamycin provide critical insights into their mechanisms of action and substrate specificity. researchgate.netnih.gov Crystal structures of APH(3')-IIa in complex with kanamycin reveal that the antibiotic binds in a distinct, highly negatively charged cleft within the C-terminal domain of the enzyme. nih.gov The three rings of the kanamycin molecule occupy specific sub-pockets, with the A-ring, the site of phosphorylation, positioned adjacent to the catalytic aspartate residue (Asp190). nih.gov

Similarly, the crystal structure of ANT(2'')-Ia bound to kanamycin B shows the antibiotic situated in a binding groove between the enzyme's N-terminal nucleotidyltransferase domain and its C-terminal alpha-helical domain. nih.gov This positioning facilitates the transfer of AMP to the 2''-hydroxyl group. rcsb.org For acetyltransferases, the structure of AAC(6')-Im with kanamycin A shows the substrate in a shallow, positively-charged pocket, which optimally positions the N6' amino group for nucleophilic attack on the acetyl-CoA cofactor. nih.govrcsb.org The inability of AAC(6') enzymes to modify the 6'-hydroxyl of kanamycin C is explained by the chemical nature of the hydroxyl group, which, unlike an amino group, cannot be acetylated under these enzymatic conditions. microbialcell.com A systematic comparison of various AME structures bound to kanamycin A highlights common recognition features alongside the structural adaptability of the antibiotic within different enzyme active sites. nih.govu-strasbg.fr

Nucleotidyltransferases (ANTs)

Target Site Modification

Besides enzymatic inactivation, bacteria can develop resistance to kanamycin C by altering the drug's target site, the ribosome. creative-diagnostics.com Modifications, primarily through mutations in the ribosomal RNA, can reduce the binding affinity of the antibiotic, preventing it from disrupting protein synthesis. creative-diagnostics.comgeneticsmr.org

Kanamycin binds to the A-site (aminoacyl-tRNA binding site) within the 30S ribosomal subunit. creative-diagnostics.com Specifically, it interacts with a highly conserved region of the 16S rRNA, known as helix 44. uga.edu Point mutations in the gene encoding 16S rRNA (rrs) can significantly decrease kanamycin's binding affinity, leading to resistance. uga.edunih.gov

One of the most frequently observed mutations conferring high-level kanamycin resistance is a substitution at the nucleotide corresponding to position 1408 in Escherichia coli 16S rRNA (often numbered 1400 or 1401 in Mycobacterium tuberculosis). uga.edunih.govasm.org An A-to-G transition at this site (A1408G) is commonly found in resistant clinical isolates. asm.orgasm.org This specific mutation is thought to disrupt a critical hydrogen bond between the antibiotic and the rRNA, thereby reducing binding affinity. uga.edunih.gov Other mutations in this region associated with kanamycin resistance include substitutions at positions 1406, 1409, and 1491 (E. coli numbering). asm.orgoup.comasm.org For example, in a study of M. tuberculosis, mutations at positions 1400, 1401, and 1483 were found in over 67% of kanamycin-resistant isolates. nih.govnih.gov The specific mutation and its context can influence the level of resistance and potential cross-resistance to other aminoglycosides like amikacin (B45834). asm.orgscilit.com

Table 4: Common 16S rRNA Mutations Conferring Kanamycin Resistance
Nucleotide Position (E. coli numbering)MutationOrganism(s)Reference
1408A → GE. coli, M. tuberculosis, M. smegmatis uga.eduasm.orgasm.orgnih.gov
1408A → CAlfalfa (plastid) uga.edunih.gov
1409C → TM. abscessus, M. tuberculosis nih.govoup.com
1491G → TM. abscessus, M. tuberculosis oup.comscilit.com
1406T → AM. abscessus oup.com

Ribosomal Protein Mutations Affecting Kanamycin C Interaction

Resistance to kanamycin can arise from mutations within the ribosome, the direct target of the antibiotic. These mutations typically occur in the 16S rRNA component of the 30S ribosomal subunit, specifically at the decoding A-site where kanamycin binds. Alterations in this binding site can significantly reduce the affinity of the antibiotic, rendering it ineffective.

Research has identified several key mutations that confer resistance. For instance, in Borrelia burgdorferi, a mutation at position A1402G (homologous to A1408 in Escherichia coli) resulted in a more than 90-fold increase in resistance to kanamycin. asm.org This A1408 position is critical for kanamycin binding. Studies on synthetic RNA constructs mimicking the ribosomal A-site have shown that an A-to-G substitution at this position leads to a greater than 1,000-fold loss in activity for kanamycins. nih.gov

Interestingly, the specific chemical structure of the kanamycin variant influences its interaction with mutated ribosomes. For example, replacing the 6'-amino group (present in kanamycin A and B) with a 6'-hydroxyl group (as in kanamycin C) has a profound effect on activity. nih.gov While this change decreases activity against wild-type ribosomes, it surprisingly retains a higher relative activity against ribosomes with the A1408G mutation compared to its 6'-amino counterparts. nih.govresearchgate.net This suggests that the 6'-OH group in kanamycin C alters the binding mode, making it less susceptible to this specific resistance mutation.

Mutations in Mycobacterium tuberculosis have also been studied extensively. Alterations at positions A1400G and C1401U (E. coli numbering A1408G and C1409U) are associated with kanamycin resistance. acs.org While these mutations were found to weaken the binding of some aminoglycosides, they did not prevent the binding of kanamycin B, which is structurally very similar to kanamycin C. acs.org This implies that the resistance mechanism conferred by these mutations is not a simple disruption of binding but may involve more complex interactions with other components of the ribosome. acs.org

Mutations in ribosomal proteins, such as S12 (encoded by the rpsL gene), are another source of resistance to aminoglycosides like streptomycin, but they are less commonly associated with resistance to kanamycin. asm.org

Table 1: Impact of Ribosomal A-Site Mutations on Kanamycin Activity

Organism/System Mutation (E. coli numbering) Effect on Kanamycin Activity/Resistance Reference
Borrelia burgdorferi A1408G >90-fold increase in resistance asm.org
Synthetic Ribosomes A1408G >1,000-fold loss of activity for 6'-NH₂ kanamycins nih.gov
Synthetic Ribosomes A1408G Activity of 6'-OH kanamycins (like Kanamycin C) is less affected compared to 6'-NH₂ variants nih.govresearchgate.net
Mycobacterium tuberculosis A1408G, C1409U Associated with clinical resistance; does not abolish binding of Kanamycin B acs.org

Efflux Pump Mechanisms and Kanamycin C Transport

Efflux pumps are transmembrane proteins that actively extrude toxic substances, including antibiotics like kanamycin C, from the bacterial cell. nih.govnumberanalytics.com This transport reduces the intracellular concentration of the antibiotic, preventing it from reaching its ribosomal target. Several families of efflux pumps contribute to this form of resistance.

Major Facilitator Superfamily (MFS)

The Major Facilitator Superfamily (MFS) is a large and diverse group of secondary transporters that utilize the proton motive force to export substrates. mcmaster.canih.gov While many MFS pumps transport a wide array of compounds, some have been specifically implicated in aminoglycoside resistance. oup.com In E. coli, the MFS transporter MdfA has been shown to be an efflux pump for which aminoglycosides may be poor substrates, suggesting it is not likely a primary mechanism of resistance. nih.gov In Staphylococcus aureus, the LmrS protein, an MFS pump, confers resistance to lincomycin (B1675468) and was also shown to efflux kanamycin. asm.org Similarly, MFS pumps encoded by the tap and p55 genes in Mycobacterium species are responsible for aminoglycoside efflux. asm.org These pumps typically function as single-component systems that transport solutes across the inner membrane. oup.com

Role of Outer Membrane Permeability Barriers and Kanamycin C Entry

The outer membrane of Gram-negative bacteria presents a formidable, intrinsic barrier to the entry of many antibiotics, including the polycationic and hydrophilic kanamycin C molecule. nih.govmdpi.com For kanamycin to reach its ribosomal target, it must first traverse this barrier.

The primary pathway for small, hydrophilic molecules across the outer membrane is through water-filled channels formed by proteins called porins. mdpi.comnih.gov Studies in E. coli have demonstrated that the major porins, OmpF and OmpC, facilitate the uptake of kanamycin. chemrxiv.orgunica.itresearchgate.net Electrophysiological analysis has quantified this transport, showing that despite its size, approximately 10-20 kanamycin molecules per second can pass through a single OmpF or OmpC channel under a specific concentration gradient. chemrxiv.orgresearchgate.net Consequently, deletion of the genes for both of these porins leads to a significant decrease in kanamycin susceptibility. unica.it

In addition to porin-mediated diffusion, aminoglycosides can utilize a "self-promoted uptake" mechanism. biorxiv.orgasm.org As polycationic molecules, they can displace the divalent cations (Mg²⁺ and Ca²⁺) that bridge and stabilize the lipopolysaccharide (LPS) molecules in the outer leaflet of the membrane. biorxiv.orgnih.gov This disruption creates transient pores and destabilizes the membrane, allowing the antibiotic to permeate into the periplasm. researchgate.netbiorxiv.org

Table 2: Kanamycin Permeation through E. coli Porins

Porin Substrate Transport Rate (molecules/second at 10 µM gradient) Reference
OmpF Kanamycin ~10-20 chemrxiv.orgresearchgate.net
OmpC Kanamycin ~10-20 chemrxiv.orgresearchgate.net
OmpN Kanamycin No significant passage chemrxiv.orgunica.it
ChiP Kanamycin ~5 biorxiv.org

Genetic Determinants and Transmission of Kanamycin C Resistance

The spread of kanamycin resistance is largely driven by the mobility of the genes that confer it. These genes are frequently located on mobile genetic elements, which can be transferred between bacteria.

Plasmid-Mediated Resistance Genes

Plasmids are extrachromosomal, self-replicating DNA molecules that are key vectors for the horizontal gene transfer of antibiotic resistance. fhsu.eduwikipedia.org Resistance to kanamycin is often mediated by genes carried on these plasmids. wikipedia.orgnih.gov These genes typically encode for aminoglycoside-modifying enzymes (AMEs), which inactivate the antibiotic through chemical modification.

One of the most common AMEs conferring kanamycin resistance is aminoglycoside 3'-phosphotransferase (APH(3')). asm.org The gene for this enzyme, often designated aphA, has been identified on numerous plasmids from various bacterial species. For example:

In Campylobacter jejuni, large, self-transmissible plasmids have been found to carry the aphA-3 gene, often alongside other resistance markers like tetracycline (B611298) resistance. nih.govasm.orgnih.gov In some cases, the resistance determinant appears to be part of a translocatable element, allowing it to move between the plasmid and the bacterial chromosome. nih.govasm.org

The broad-host-range plasmid RP4 carries a kanamycin resistance gene encoding an APH(3') of type I. nih.gov

In Mycobacterium abscessus, a large conjugative plasmid, pMAB01, was identified that confers kanamycin resistance, demonstrating that this mechanism is not limited to more common pathogens. asm.org

The presence of these resistance genes on mobile plasmids, which often carry determinants for resistance to multiple other antibiotics, facilitates the rapid emergence and dissemination of multidrug-resistant strains in clinical and environmental settings. fhsu.eduwikipedia.orgasm.org

Horizontal Gene Transfer (Plasmids, Transposons, and Integrons)

The rapid dissemination of kanamycin resistance among bacterial populations is primarily facilitated by horizontal gene transfer (HGT), a process that allows for the exchange of genetic material between different bacterial strains and species. Current time information in Bangalore, IN.caister.com This transfer is predominantly mediated by mobile genetic elements (MGEs), which act as vehicles for resistance genes. The most significant MGEs in the spread of kanamycin resistance are plasmids, transposons, and integrons. Current time information in Bangalore, IN.frontiersin.org

Plasmids are self-replicating, extrachromosomal DNA molecules that frequently carry genes conferring resistance to multiple antibiotics. nih.govmdpi.com Conjugative plasmids can move between bacterial cells, serving as a primary scaffold for the assembly and dissemination of resistance determinants. nih.govmdpi.com Genes encoding aminoglycoside-modifying enzymes (AMEs), the primary cause of kanamycin resistance, are often located on these plasmids. redalyc.orgmdpi.com For instance, IncF, IncI, and IncA/C are plasmid types commonly reported to carry a wide variety of resistance genes, including those targeting aminoglycosides. nih.gov

Transposons , or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. google.combrieflands.com This mobility allows them to integrate resistance genes into plasmids, further facilitating their spread. mdpi.combrieflands.com Composite transposons, such as Tn5, are well-known for carrying kanamycin resistance genes. brieflands.comfda.gov These elements are often flanked by insertion sequences that encode the transposase enzyme required for their movement. fda.gov

Integrons are genetic elements that specialize in capturing and expressing genes contained within mobile units called gene cassettes. google.comontosight.ai While integrons themselves are not typically mobile, they are often embedded within transposons (e.g., Tn21) and plasmids, which then transport them between bacteria. mdpi.comontosight.ai A typical integron contains an integrase gene (intI), a recombination site (attI), and a promoter to drive the expression of captured cassettes. ontosight.aiacs.org Many gene cassettes carry resistance genes for aminoglycosides; for example, the aadB gene cassette confers resistance to kanamycin, gentamicin, and tobramycin. nih.gov The ability of integrons to acquire multiple gene cassettes allows bacteria to rapidly develop a multidrug-resistant phenotype. ontosight.ai

The interplay between these three elements creates a highly efficient system for the acquisition and spread of resistance. A resistance gene cassette can be captured by an integron, which may be part of a transposon residing on a conjugative plasmid, enabling its transfer to a wide range of bacterial hosts. mdpi.comroyalsocietypublishing.org

Table 1: Role of Mobile Genetic Elements in Kanamycin Resistance Dissemination

Genetic ElementRole in Resistance TransferKey Characteristics
Plasmids Act as primary vectors for transferring resistance genes between bacteria (intercellular transfer). nih.govmdpi.comSelf-replicating circular DNA; can be transferred via conjugation; often carry multiple resistance genes. nih.govgoogle.com
Transposons Mediate the movement of resistance genes between different DNA molecules (e.g., chromosome to plasmid) within a cell (intracellular transfer). brieflands.comfda.gov"Jumping genes"; contain transposase genes; can integrate into plasmids and chromosomes. google.comfda.gov
Integrons Capture and express mobile "gene cassettes" containing resistance genes. ontosight.ainih.govContain an integrase gene and promoter; acquire resistance genes via site-specific recombination; often located within transposons. google.comontosight.ai

Strategies to Overcome Kanamycin Resistance through Structural and Charge Modifications

To combat the rise of kanamycin-resistant bacteria, significant research has focused on rationally designing new Kanamycin C analogues. These strategies aim to create molecules that can circumvent the primary mechanisms of resistance: enzymatic modification by AMEs, alterations in the ribosomal target, and active efflux from the cell.

Design of Kanamycin C Analogues with Altered AME Recognition

The most prevalent mechanism of resistance is the enzymatic inactivation of kanamycin by AMEs, which modify specific hydroxyl (-OH) or amino (-NH₂) groups on the antibiotic. mdpi.comnih.gov These modifications, such as phosphorylation or acetylation, add steric bulk and can alter the charge of the molecule, preventing it from binding to its ribosomal target. nih.govmdpi.com The design of new analogues focuses on modifying these target sites to block AME recognition while preserving antibacterial activity.

A key strategy involves modifying the positions on the kanamycin scaffold that are targeted by AMEs. For example, aminoglycoside 3'-phosphotransferases [APH(3')] are a major cause of resistance. The synthesis of 3'-deoxy and 3',4'-dideoxy derivatives of kanamycin B has proven effective against bacteria producing these enzymes, as the removal of the target hydroxyl group prevents phosphorylation. google.com

Another successful approach is the modification of the N-1 amino group of the central 2-deoxystreptamine (B1221613) ring. The addition of an (S)-4-amino-2-hydroxybutyryl (HABA) side chain at this position, a modification that led to the development of amikacin from kanamycin A, provides steric hindrance that blocks access for several AMEs, including APH(3'). mdpi.comasm.orgresearchgate.net

Similarly, modifications at the 6''-position have yielded compounds that are poor substrates for AMEs. Attaching hydrophobic aliphatic chains via a thioether linkage at the 6"-position of kanamycin B has produced amphiphilic derivatives with good antibacterial activity that are less susceptible to enzymatic modification. acs.org Plazomicin, a newer-generation aminoglycoside derived from sisomicin, incorporates a hydroxyethyl (B10761427) group at the 6'-position and a HABA group at the N-1 position, a combination that allows it to evade nearly all clinically relevant AMEs except for AAC(2'). asm.orgnih.gov

Table 2: Kanamycin Analogue Design Strategies to Evade AME Recognition

Modification SiteStrategyExample/RationaleEffect on AME Recognition
3'- and 4'-positions DeoxygenationSynthesis of 3',4'-dideoxykanamycin B. google.comPrevents phosphorylation by APH(3') enzymes by removing the target hydroxyl group. google.com
N-1 position Acylation with HABA side chainAmikacin (derived from Kanamycin A). asm.orgSterically hinders AME access, particularly APH(3') and AAC(6'). mdpi.comresearchgate.net
6''-position Attachment of hydrophobic chains6"-thioether derivatives of Kanamycin B. acs.orgCreates analogues that are poor substrates for several AMEs. acs.org
Multiple Positions Combination of modificationsPlazomicin (N-1 HABA and 6'-hydroxyethyl modifications). asm.orgEvades modification by a broad spectrum of AMEs, including APH, ANT, and AAC classes. asm.orgnih.gov

Circumvention of Ribosomal Mutations via Modified Kanamycin C Structures

A second critical resistance mechanism involves alterations to the antibiotic's target, the bacterial ribosome. This is often achieved through mutations in the 16S rRNA component of the 30S ribosomal subunit. creative-diagnostics.comfrontiersin.org A clinically significant form of this resistance is the enzymatic methylation of specific nucleotides in the ribosomal A-site, the binding pocket for aminoglycosides. frontiersin.org

Acquired 16S rRNA methyltransferases (16S-RMTases) can modify key nucleotides, such as G1405 or A1408. asm.orgoup.com This methylation sterically blocks the binding of kanamycin and other aminoglycosides, conferring high-level resistance to a broad range of these antibiotics. asm.orgbiorxiv.org For example, methylation at the N1 position of A1408 confers resistance to kanamycin, neomycin, and apramycin. oup.comnih.gov

Overcoming this target-based resistance is a significant challenge. The development of modified Kanamycin C structures aims to create molecules that can either bind effectively to the altered ribosome or whose binding is less affected by these mutations. While designing an analogue to overcome the steric hindrance of a methylated nucleotide is difficult, some modifications have shown promise against other types of ribosomal resistance. For instance, studies on kanamycin A have shown that certain 6"-modified derivatives are less impacted by resistance mechanisms arising from mutations in elongation factor G (EF-G), another key component of the translational machinery. mdpi.com This suggests that structural modifications distant from the primary binding site can help overcome resistance linked to the ribosome's function. The rational design of Kanamycin C analogues that maintain high affinity for methylated ribosomes remains an active and challenging area of research. biorxiv.org

Development of Efflux Pump Inhibitors Targeting Transport of Kanamycin C

A third mechanism of resistance is the active removal of the antibiotic from the bacterial cell by efflux pumps. creative-diagnostics.com These membrane-bound protein complexes transport a wide variety of substrates, including aminoglycosides, out of the cytoplasm, reducing the intracellular drug concentration to sub-therapeutic levels. nih.govmdpi.com In Gram-negative bacteria, pumps belonging to the Resistance-Nodulation-Division (RND) family are particularly important. The AcrD pump in Escherichia coli and the MexXY-OprM system in Pseudomonas aeruginosa are known to export aminoglycosides like kanamycin. frontiersin.orgredalyc.org

A promising strategy to counteract this resistance mechanism is the use of efflux pump inhibitors (EPIs). mdpi.com These molecules are designed to be co-administered with an antibiotic to block the action of the pump, thereby restoring the antibiotic's intracellular concentration and its efficacy. mdpi.com

Several broad-spectrum EPIs have been identified that show activity against pumps that transport aminoglycosides. Carbonyl cyanide m-chlorophenylhydrazone (CCCP), for example, is a well-known inhibitor that has been shown to drastically reduce the minimum inhibitory concentration (MIC) of kanamycin and other aminoglycosides in resistant Acinetobacter baumannii isolates. brieflands.comresearchgate.net Another widely studied EPI is phenyl-arginine-β-naphthylamide (PAβN), which inhibits RND-type efflux pumps. frontiersin.org While these compounds demonstrate the validity of the EPI strategy, challenges remain, including potential toxicity and the existence of multiple redundant efflux pumps in bacteria. nih.gov The development of potent, non-toxic EPIs that are specific for the pumps transporting Kanamycin C is a key objective for rejuvenating this class of antibiotics.

Chemical Synthesis and Structural Elucidation of Kanamycin C and Its Protonated Analogues

Total Synthesis of Kanamycin (B1662678) C

Kanamycin C is an aminoglycoside antibiotic composed of two amino sugar moieties, 3-amino-3-deoxy-D-glucose (kanosamine) and 6-amino-6-deoxy-D-glucose, glycosidically linked to the 4- and 6-positions of a central 2-deoxystreptamine (B1221613) (2-DOS) unit, respectively. The first total synthesis of kanamycin C was a landmark achievement reported by Sumio Umezawa and his colleagues. oup.comjst.go.jpnih.gov This seminal work not only confirmed the structure of the natural product but also paved the way for the synthesis of various analogues.

The synthesis strategy hinged on the prior successful synthesis of paromamine (B1213074) (I), which constitutes the disaccharide fragment of kanamycin C containing 2-deoxystreptamine and D-glucosamine. oup.comjst.go.jp The key final step was the glycosylation of a suitably protected paromamine derivative with a protected 3-amino-3-deoxy-D-glucose donor.

The synthetic route can be summarized as follows:

Protection of Paromamine : The synthesis began with tri-N-carbobenzoxyparomamine (II). oup.com This protected intermediate was then treated with 2,2-dimethoxypropane (B42991) and p-toluenesulfonic acid to selectively protect the hydroxyl groups, followed by further modifications to yield a monoisopropylidene-monobenzyl derivative (VI). oup.com

Glycosylation : The crucial glycosidic linkage was formed by reacting the protected paromamine acceptor with a derivative of 3-amino-3-deoxy-D-glucose.

Deprotection and Characterization : The final steps involved the removal of all protecting groups to yield the synthetic kanamycin C (VIII). oup.com

The identity of the synthetic product was rigorously confirmed by comparing its chemical and physical properties with those of natural kanamycin C. Techniques such as chromatography and infrared (IR) spectroscopy showed that the synthetic compound was identical to the natural one. oup.com Furthermore, the biological activity of the synthetic kanamycin C was tested against various organisms, and its minimal inhibitory concentrations were found to be in agreement with those of the natural antibiotic. oup.com

Intermediate Description Reference
Paromamine (I)Disaccharide core of kanamycin C. oup.comjst.go.jp
Tri-N-carbobenzoxyparomamine (II)Protected paromamine with carbobenzoxy groups on the amino functions. oup.com
Monoisopropylidene-monobenzyl derivative (VI)A key intermediate with specific hydroxyl groups protected, ready for glycosylation. oup.com
Synthetic Kanamycin C (VIII)The final product of the total synthesis. oup.com

**4.2. Semisynthetic Approaches for Kanamycin C Derivatives

Semisynthetic modifications of the kanamycin scaffold are a cornerstone of research aimed at overcoming bacterial resistance and developing new therapeutic agents. These modifications often target the amino and hydroxyl groups to alter the molecule's properties.

Glycodiversification is a powerful strategy that involves the synthesis of libraries of analogues by attaching various sugar moieties to the aminoglycoside core. usu.edudatapdf.com This approach allows for systematic exploration of the structure-activity relationships (SAR). For the kanamycin class, this typically involves the regiosepecific glycosylation at the O-6 position of a protected neamine (B104775) core (a disaccharide component of kanamycins). datapdf.comresearchgate.net

By using a variety of glycosyl donors with different functionalities (e.g., benzyl (B1604629) or azido (B1232118) groups at the C-2 position), libraries of kanamycin B analogues have been created. datapdf.comresearchgate.net These synthetic efforts have led to the discovery of compounds with novel biological activities. researchgate.netresearchgate.net For instance, screening libraries of kanamycin analogues with variations in ring III has uncovered compounds that inhibit the growth of fungi and yeasts, a significant departure from the parent drug's antibacterial spectrum. researchgate.net This strategy relies on the ability of biosynthetic enzymes from different pathways to accept kanamycin scaffolds as substrates, creating hybrid aminoglycosides with combined structural features. biorxiv.org

Strategy Description Outcome Reference
GlycodiversificationAttaching diverse sugar donors to the neamine core of kanamycin.Creation of libraries of kanamycin analogues with varied ring III structures. usu.edudatapdf.comresearchgate.net
In vivo Glycosyltransferase SwappingCombining biosynthetic pathways of different aminoglycosides (e.g., gentamicin (B1671437) and kanamycin).Generation of novel hybrid aminoglycosides ("genkamicins"). biorxiv.org

Regioselective modification of specific hydroxyl and amino groups on the kanamycin C scaffold is crucial for developing analogues with improved properties. The O-4″ and O-6″ hydroxyl groups of the third sugar ring are common targets for such modifications.

Alkylation at these positions, particularly with hydrophobic alkyl chains, has been a key strategy in creating new derivatives. acs.orgnih.gov For example, attaching an octyl (C8) group to the O-4″ position was found to confer optimal antifungal activity, although substitution at the O-6″ position also yielded compounds with comparable activity. nih.gov Similarly, attaching C12 and C14 aliphatic chains to the 6″-position of kanamycin B via a thioether linkage resulted in compounds with both antibacterial and antifungal properties. acs.org These modifications often lead to amphiphilic molecules that interact with cell membranes.

Acylation is another important modification. Selective N-1 acylation has been achieved using chemoenzymatic methods, which offer high regioselectivity under mild conditions. ucl.ac.uk Chemical modifications on the 2'-position have also been explored. Acylation of the 2'-amino group can reduce the electrostatic interaction with the nucleic acid target, but has led to derivatives with retained activity against certain resistant strains. nih.gov

Position Modification Effect Reference
O-4″Alkylation (e.g., with octyl group)Confers potent antifungal activity. nih.gov
O-6″Alkylation (e.g., with octyl group)Confers antifungal activity. nih.gov
6″-positionThioether linkage of alkyl chains (C12, C14)Creates analogues with antibacterial and antifungal activity. acs.org
N-1 positionAcylationCan overcome certain resistance mechanisms. researchgate.net
2'-positionAcylationCan retain activity against specific AAC(2')-producing bacteria. nih.gov

The polycationic nature of aminoglycosides at physiological pH is fundamental to their mechanism of action, facilitating their interaction with the negatively charged phosphate (B84403) backbone of bacterial rRNA. preprints.orgpreprints.org Increasing the number of protonatable groups can enhance these electrostatic interactions and potentially overcome resistance.

Modifications at the 6″-position of kanamycin A, a close analogue of kanamycin C, have involved the introduction of additional amino, guanidino, or pyridinium (B92312) groups. researchgate.netmdpi.comresearchgate.net

Amino Groups: The introduction of small diamino-substituents at the 6″-position did not significantly alter the antibacterial activity of the parent antibiotic. researchgate.netmdpi.com

Guanidino Groups: The replacement of an amino group with a guanidino group, which has a higher pKa, can lead to enhanced binding and improved activity. Introducing a guanidine (B92328) residue at the 6"-position of kanamycin A resulted in a compound with improved activity against S. aureus. researchgate.netmdpi.com

Pyridinium Groups: For the first time, the synthesis of a pyridinium derivative at the 6"-position was achieved by demonstrating that tetra-N-protected-6″-O-(2,4,6-triisopropylbenzenesulfonyl)kanamycin A could react with pyridine, a weak nucleophile. researchgate.netmdpi.com

Group Position of Introduction Impact on Activity Reference
Amino6″-positionDid not significantly alter activity. researchgate.netmdpi.com
Guanidino6″-positionImproved activity against S. aureus. researchgate.netmdpi.com
Pyridinium6″-positionNovel derivative created, biological impact under investigation. researchgate.netmdpi.com

A significant advancement in kanamycin chemistry has been the creation of amphiphilic analogues by attaching hydrophobic moieties to the polar aminoglycoside core. nih.gov This structural change can shift the molecule's primary target from the ribosome to the cell membrane. acs.org

These amphiphilic kanamycins are synthesized by attaching alkyl or aryl groups to the hydroxyl or amino groups of the parent molecule. nih.gov For example, C8 alkyl chains have been attached to the O-4″ position to create antifungal agents. nih.gov The resulting amphiphilic molecules possess a cationic head (the aminoglycoside core) and a hydrophobic tail (the alkyl chain), allowing them to insert into and disrupt the integrity of cell membranes, particularly fungal plasma membranes. acs.orgnih.gov

The synthesis of fluorescent amphiphilic aryl kanamycins has enabled direct investigation into their mode of action, revealing that they permeabilize fungal surface membranes. acs.org This membrane interaction is a key feature that distinguishes these analogues from their traditional antibacterial counterparts. nih.gov

Semisynthetic Approaches for Kanamycin C Derivatives

Introduction of Protonatable Groups (e.g., amino-, guanidino, pyridinium) and Impact on Overall Charge

Structure-Activity Relationship (SAR) Studies Correlating Charge and Molecular Function

The antibacterial activity of aminoglycosides like kanamycin C is intrinsically linked to their polycationic nature at physiological pH. The protonation of its four amino groups to form kanamycin C(4+) is crucial for its primary mechanism of action: binding to the decoding A site of the bacterial 16S ribosomal RNA (rRNA). This binding induces conformational changes in the ribosome, leading to mistranslation of mRNA and ultimately inhibiting protein synthesis.

The positively charged ammonium (B1175870) groups of kanamycin C(4+) engage in critical electrostatic interactions with the negatively charged phosphate backbone of the rRNA. mdpi.comtandfonline.com These interactions are fundamental for the initial recognition and subsequent high-affinity binding to the ribosomal target. Molecular modeling and experimental studies on the closely related kanamycin A have demonstrated that the protonated amino groups in rings I and II are essential for this binding process. tandfonline.com It is understood that the spatial arrangement of these positive charges dictates the binding orientation and specificity.

A significant aspect of the structure-activity relationship (SAR) for the kanamycin family, including kanamycin C, revolves around the substituents on ring I. Kanamycin C is distinguished from its more common analogue, kanamycin A, by the presence of a hydroxyl group at the 6'-position, whereas kanamycin A has an amino group at this position. This single substitution has a profound impact on antibacterial activity. Studies have shown that kanamycin A is a more potent antibiotic than kanamycin C. uomus.edu.iq This difference in activity is attributed to the role of the 6'-amino group in forming key hydrogen bonds within the ribosomal binding pocket. The replacement of the 6'-amino group with a hydroxyl group in kanamycin C reduces its antiribosomal activity. nih.gov

The binding of protonated kanamycin to its target is not solely dependent on electrostatic attraction. Hydrogen bonding between the hydroxyl and amino groups of the antibiotic and the nucleotides of the rRNA binding site also plays a vital role in stabilizing the complex. tandfonline.com The specific pattern of these interactions, governed by the stereochemistry of the molecule, is what allows for the discrimination between different aminoglycosides by the ribosome.

Table 1: Comparison of Kanamycin Analogue Activity

Compound 6'-substituent 2'-substituent Relative Antibacterial Activity
Kanamycin A -NH₂ -OH High
Kanamycin B -NH₂ -NH₂ Very High

| Kanamycin C | -OH | -NH₂ | Moderate |

This table illustrates the impact of substitutions at the 2' and 6' positions on the antibacterial potency of kanamycin analogues. The data is compiled from structure-activity relationship studies. uomus.edu.iq

Conjugation and Hybridization of Kanamycin C

To overcome challenges such as bacterial resistance and to enhance antibacterial efficacy, kanamycin C and its analogues are subjected to conjugation and hybridization with other molecules.

Kanamycin C-Nanoparticle Conjugates

The conjugation of aminoglycosides to nanoparticles represents a promising strategy to enhance their antibacterial properties. While specific studies on kanamycin C are limited, research on the closely related kanamycin A provides a strong proof-of-concept for this approach. Gold nanoparticles (AuNPs) have been a primary focus for this application.

In a typical synthesis, kanamycin acts as both a reducing agent for gold salts (like KAuCl₄) and a capping agent for the newly formed nanoparticles. nih.govfrontiersin.org This one-step synthesis is bio-friendly and results in kanamycin-coated AuNPs (Kan-AuNPs). nih.gov The electron-rich hydroxyl and amine groups on the kanamycin molecule are crucial for this process. nih.govfrontiersin.org It is highly probable that kanamycin C, with its four amino groups and multiple hydroxyl groups, could be similarly used to synthesize Kanamycin C-AuNPs.

Studies on Kan-AuNPs have demonstrated a significant enhancement in antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to free kanamycin. nih.govresearchgate.net The mechanism for this enhanced efficacy is thought to be multifaceted. The high local concentration of the antibiotic on the nanoparticle surface facilitates increased interaction with the bacterial cell wall. researchgate.net Furthermore, the nanoparticles themselves can disrupt the bacterial envelope, leading to increased membrane permeability and allowing the conjugated antibiotic easier access to its intracellular target, the ribosome. researchgate.net

Table 2: Minimal Inhibitory Concentration (MIC) of Kanamycin and Kanamycin-Conjugated Gold Nanoparticles

Bacterial Strain MIC of Kanamycin (µg/mL) MIC of Kan-AuNPs (µg/mL) Fold Reduction in MIC
E. coli DH5α 30 12 2.5
S. aureus 9 5.5 1.6

This table, based on data for kanamycin A, shows the enhanced antibacterial efficacy of kanamycin when conjugated to gold nanoparticles. Similar improvements would be anticipated for Kanamycin C conjugates. sapub.org

Hybrid Antibiotics Incorporating Kanamycin C Motifs

The development of hybrid antibiotics, where two different antibiotic pharmacophores are covalently linked, is another advanced strategy to combat bacterial resistance. This approach aims to create a single molecule with dual mechanisms of action, potentially leading to synergistic effects and a lower propensity for resistance development. nih.govencyclopedia.pub

While much of the published research focuses on hybrids of kanamycin A, the synthetic strategies employed are applicable to kanamycin C. A notable example is the creation of hybrids between a kanamycin analogue and a fluoroquinolone, such as ciprofloxacin (B1669076). nih.govresearchgate.net These two classes of antibiotics have distinct cellular targets: aminoglycosides inhibit protein synthesis, while fluoroquinolones target DNA gyrase and topoisomerase IV.

The synthesis of such hybrids typically involves creating a linker between a specific amine group on the kanamycin molecule and a reactive site on the ciprofloxacin molecule. nih.gov Studies on kanamycin A-ciprofloxacin hybrids have shown that while they may be less potent inhibitors of protein synthesis than the parent kanamycin, they retain the DNA gyrase inhibitory activity of ciprofloxacin and exhibit enhanced potency against Gram-negative bacteria compared to kanamycin alone. nih.gov A key advantage of these hybrids is their ability to overcome common aminoglycoside resistance mechanisms and to significantly delay the development of resistance in bacteria. nih.govresearchgate.net

Given that the synthesis of kanamycin C has been established, it is feasible to incorporate it into similar hybrid structures. google.comoup.com The presence of the 6'-hydroxyl group in kanamycin C offers a different chemical handle for conjugation compared to the 6'-amino group of kanamycin A, potentially leading to hybrids with novel properties and activities.

Table 3: List of Compounds

Compound Name
Kanamycin C
Kanamycin C(4+)
Kanamycin A
Kanamycin B
Gold (III) chloride
Ciprofloxacin

Advanced Research Methodologies and Characterization Techniques for Kanamycin C

Spectroscopic Analysis of Kanamycin (B1662678) C and Its Protonated Forms/Complexes

Spectroscopic methods are indispensable for probing the molecular structure and behavior of kanamycin C. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and UV-Visible spectroscopy provide detailed insights into its conformation, protonation states, and binding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation, Protonation States, and Intermolecular Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of kanamycin C in solution. One-dimensional (1D) proton NMR experiments are particularly useful for studying the conformation and intermolecular interactions of this aminoglycoside. mdpi.com

Protonation States: The protonation states of the amino groups in kanamycin are critical for its biological activity and interactions. While all amino groups can be protonated to form -NH3+, the pKa values of these groups differ. nih.gov For instance, in kanamycin B, the amino group at the C3 position of ring B has a pKa of 6.28 at 25°C. nih.gov Quantum-chemical studies can be employed to determine the preferred protonation sites and calculate the pKa values of the different amino groups in the kanamycin C molecule. scispace.com Theoretical studies have also been used to assign the protonation states of kanamycin A's amino and hydroxyl groups in enzymatic reactions. frontiersin.org

Intermolecular Interactions: NMR is instrumental in studying how kanamycin C interacts with other molecules, such as nucleic acids and proteins. For example, 1D ¹H-NMR experiments have been used to confirm the interaction of kanamycin with the loops or grooves of G-quadruplex DNA structures. mdpi.com Saturation Transfer Difference (STD) NMR and Diffusion-Ordered Spectroscopy (DOSY) NMR are advanced techniques that can elucidate the interactions between kanamycin and bacterial exopolysaccharides at an atomic level. researchgate.net These studies can reveal the specific parts of the kanamycin molecule involved in binding and provide insights into the mechanisms of action and resistance. researchgate.netresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Complex Formation

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in kanamycin C and for studying the formation of complexes. The FTIR spectrum of kanamycin displays characteristic absorption bands corresponding to its various functional groups. mdpi.comasme.org

Key characteristic peaks in the FTIR spectrum of kanamycin include:

~1600 cm⁻¹ and ~1500 cm⁻¹: Asymmetric and symmetric bending of primary amines. mdpi.com

~1340 cm⁻¹: C-H bending. mdpi.com

1200 cm⁻¹ to 900 cm⁻¹ (broad band with a peak at ~1020 cm⁻¹): This region can encompass multiple vibrations, including the sulfate (B86663) ion, C-N stretching, cyclic ether (C-O-C) stretching, cyclohexane (B81311) ring vibrations, and C-O stretching. mdpi.com

~601 cm⁻¹: Bending of the sulfate ion. mdpi.com

By comparing the FTIR spectra of free kanamycin C with that of its complexes, researchers can identify changes in the vibrational frequencies of specific functional groups. These spectral shifts provide evidence of intermolecular interactions and the formation of new chemical bonds, confirming the formation of a complex. scispace.comnih.gov For instance, FTIR has been used to study the complexation of kanamycin with cellulose (B213188) acetate (B1210297) sulphate and to characterize kanamycin-conjugated magnetite nanoparticles. scispace.comasme.org

UV-Visible Spectroscopy for Detection and Binding Interactions

UV-Visible spectroscopy is a widely used technique for the detection and quantification of kanamycin, often in conjunction with other methods. Although kanamycin itself lacks a strong chromophore, its concentration can be determined indirectly. psu.edu

One common approach involves the use of colorimetric probes. For example, chlortetracycline-coated silver nanoparticles (AgNPs–CTC) can be used for the sensitive and selective detection of aminoglycoside antibiotics, including kanamycin. mdpi.com The aggregation of these nanoparticles, induced by the electrostatic interaction with kanamycin, results in a color change from yellow to red, which can be monitored by UV-Vis spectroscopy. mdpi.com This method allows for the ratiometric measurement of absorbance at two different wavelengths (e.g., 540 nm and 400 nm) to quantify kanamycin concentrations at picomolar levels. mdpi.comresearchgate.net

UV-Vis spectroscopy is also employed to study the binding interactions of kanamycin. For instance, it can be used to monitor the changes in the surface plasmon resonance (SPR) of gold nanoparticles upon interaction with a kanamycin-aptamer complex. sci-hub.se The binding of kanamycin to its aptamer can cause the release of the aptamer from the nanoparticle surface, leading to a measurable change in the UV-Vis spectrum. sci-hub.segoogle.com Furthermore, the lack of spectral overlap between the emission spectrum of a luminophore and the absorption spectrum of a quencher in a dual-signal sensor can be confirmed using UV-Vis spectroscopy, which is crucial for understanding the sensing mechanism. mdpi.com

Chromatographic and Separation Techniques for Kanamycin C Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of kanamycin C from complex mixtures. High-Performance Liquid Chromatography (HPLC) is the most common and practical tool for this purpose. nih.gov

High-Performance Liquid Chromatography (HPLC) (RP, Mixed-mode, HILIC)

Due to its polar and ionic nature, kanamycin is not well-retained on traditional reversed-phase (RP) columns alone. psu.edu Therefore, various HPLC modes are employed for its analysis, including reversed-phase, mixed-mode, and hydrophilic interaction chromatography (HILIC). nih.govresearchgate.net

Reversed-Phase (RP) HPLC: To enhance retention on RP columns (like C8 and C18), ion-pairing reagents such as sodium octanesulfonate are often added to the mobile phase. nih.govproquest.com This approach has been successfully used to separate kanamycins A, B, C, and D. proquest.com

Mixed-Mode Chromatography: This technique utilizes columns with both reversed-phase and ion-exchange functionalities, offering adjustable selectivity by simply modifying the mobile phase's ionic strength, pH, and organic solvent concentration. lcms.cz This allows for the effective separation of compounds with diverse hydrophobicity and charge states.

Hydrophilic Interaction Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds like kanamycin. helixchrom.com HILIC methods often use columns like Click TE-Cys and require mobile phases with high buffer concentrations and low pH to achieve good peak shape and selectivity. proquest.com

The choice of detector is also critical in HPLC analysis of kanamycin. Since kanamycin lacks a UV chromophore, detection is often achieved using methods like Evaporative Light Scattering Detection (ELSD), Pulsed Electrochemical Detection (PED), or Mass Spectrometry (MS), in addition to UV/Fluorescence detection following derivatization. nih.gov

To overcome the challenge of detecting kanamycin with UV or fluorescence detectors, derivatization of its primary amine groups is a common strategy. proquest.commdpi.com Derivatization can be performed either before (pre-column) or after (post-column) the chromatographic separation.

Pre-column Derivatization:

o-Phthaldialdehyde (OPA): OPA is a widely used reagent that reacts with primary amines in the presence of a thiol (like mercaptoethanol) to form highly fluorescent isoindole derivatives. psu.eduproquest.commdpi.com This method is sensitive and can be used for analyzing kanamycin in various samples, including animal feeds. proquest.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular pre-column derivatization reagent that forms fluorescent derivatives with kanamycin. proquest.commdpi.com The reaction is typically carried out in a borate (B1201080) buffer. proquest.comthermofisher.com

Other Reagents: Other pre-column derivatization reagents that have been used for aminoglycosides include phenylisocyanate (PIC), 4-chloro-3,5-dinitrobenzotrifluoride (B147460) (CNBF), and 1-naphthyl isothiocyanate (NITC). proquest.cominnovareacademics.in

Post-column Derivatization:

o-Phthaldialdehyde (OPA): OPA can also be used for post-column derivatization. psu.eduproquest.commdpi.com This approach requires more complex instrumentation but has the advantage that the chemical reaction does not need to be complete, as long as it is reproducible. proquest.com

Borate Complexation:

The formation of a borate complex with kanamycin can also be utilized for HPLC analysis. This method involves the complexation of kanamycin with borate ions, followed by separation on a C18 column using an ion-pairing reagent and UV detection. proquest.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, aminoglycosides like Kanamycin C are non-volatile due to their high polarity and molecular weight. Therefore, their analysis by GC requires a chemical derivatization step to increase their volatility.

The typical workflow involves the derivatization of the polar functional groups (amino and hydroxyl groups) to form less polar, more volatile compounds. A common method is silylation, where active hydrogens in the molecule are replaced by a trimethylsilyl (B98337) (TMS) group. For instance, a two-step derivatization might involve using N-trimethylsilylimidazole (TMSI) and N-heptafluorobutyrylimidazole (HFBI). psu.eduhebmu.edu.cn

Research has demonstrated the capability of GC to separate the different components of the kanamycin complex. In one study, Kanamycins A, B, and C were successfully analyzed as their trinitrophenyl derivatives using a C8 column. psu.edu Following derivatization, the sample is injected into the GC system, where the components are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components are then detected, often by a mass spectrometer (GC-MS), which allows for both quantification and structural confirmation based on the mass-to-charge ratio of the fragment ions. hebmu.edu.cn

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) has emerged as a valuable alternative to traditional chromatographic methods for the analysis of aminoglycosides, offering high resolution, rapid analysis times, and minimal solvent consumption. researchgate.net Capillary zone electrophoresis (CZE), a mode of CE, is particularly well-suited for separating charged species like the protonated form of Kanamycin C.

The separation in CZE is based on the differential migration of analytes in an electric field. For aminoglycosides, which lack a strong UV chromophore, detection can be achieved either indirectly or, more commonly, through pre-capillary derivatization to attach a UV-absorbing or fluorescent tag to the molecule. researchgate.netbiocrick.com A widely used derivatizing agent is 1,2-phthalic dicarboxaldehyde (OPA), which reacts with the primary amino groups of Kanamycin C. researchgate.net

Studies have successfully applied CZE to separate the main components of kanamycin from its related substances and impurities. researchgate.netbiocrick.com Optimal separation conditions are typically achieved using a borate buffer system. For example, one validated method utilized a 30 mM borax (B76245) buffer at pH 10.0, containing 16.0% (v/v) methanol, to achieve separation. researchgate.net The linearity of the method has been demonstrated over concentration ranges suitable for quality control and impurity profiling, with a limit of quantitation for related substances around 0.14% (m/m). researchgate.netbiocrick.com These methods showcase the utility of CE for the identification and quantification of Kanamycin C in complex mixtures. nih.gov

Mass Spectrometry (MS) for Kanamycin C Identification and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the identification and structural elucidation of Kanamycin C. Due to its low volatility and thermal instability, Kanamycin C is typically analyzed using soft ionization techniques, most commonly Electrospray Ionization (ESI), coupled with a liquid chromatography (LC) system (LC-MS).

In a typical LC-MS/MS analysis, the protonated molecule of Kanamycin C, [M+H]⁺, is generated in the ion source. Kanamycin C is an isomer of Kanamycin A, both having a molecular weight of 484.5 g/mol , so they will produce a precursor ion with an m/z of approximately 485. cancer.govproquest.com This precursor ion is then selected in the first mass analyzer and subjected to collision-induced dissociation (CID) to generate a series of characteristic product ions (fragments). This process is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). cancer.govproquest.com

The fragmentation pattern is a unique fingerprint of the molecule's structure. For aminoglycosides, characteristic fragments arise from the cleavage of the glycosidic bonds linking the amino sugar rings. For example, a common transition monitored for kanamycin is the fragmentation of the precursor ion at m/z 485 into a product ion at m/z 163. cancer.gov By comparing the fragmentation pattern of an unknown sample to that of a known Kanamycin C standard, its identity can be unequivocally confirmed. This high specificity allows for the differentiation of Kanamycin C from its isomers, Kanamycin A and B, and its quantification in complex biological or pharmaceutical matrices. proquest.com

Computational and Theoretical Chemistry Approaches for Kanamycin C Behavior

Computational chemistry provides powerful in-silico tools to investigate the properties and interactions of molecules like Kanamycin C at an atomic level, complementing experimental data.

Quantum-Chemical Studies: pKa Calculations, Protonation Site Determination, and Binding Energy Calculations

Quantum-chemical studies are employed to understand the intrinsic electronic properties of Kanamycin C. These methods can predict key parameters that govern its chemical behavior and biological activity.

pKa Calculations and Protonation Site Determination: Kanamycin C has four primary amino groups, and its state of protonation is crucial for its interaction with biological targets. scispace.com Quantum-chemical methods can be used to calculate the pKa values for each of these amino groups. scispace.comresearchgate.net The isodesmic reactions method is one such approach that has been successfully applied to Kanamycin A. scispace.comresearchgate.net By calculating the relative stability of the different protonated forms in an aqueous environment, the preferred sites of protonation at a given pH can be determined. scispace.comnih.gov For the closely related Kanamycin A, experimental and computational studies have assigned specific pKa values to the amino groups on each of its three rings, revealing the sequence of protonation. scispace.comnih.gov This information is vital for understanding its binding to negatively charged targets like RNA.

Binding Energy Calculations: These methods can also quantify the strength of interactions between Kanamycin C and other molecules. The binding energy (ΔE_bind) for the formation of a complex can be calculated by subtracting the total energies of the individual molecules from the total energy of the complex. scispace.com This has been used to show that the formation of a complex between Kanamycin A and cellulose acetate sulphate is energetically more favorable than its self-association into a dimer. scispace.comresearchgate.net

The table below shows illustrative pKa values for Kanamycin A, determined through experimental and computational studies, which demonstrate the type of data generated through these quantum-chemical approaches.

RingPositionExperimental pKa scispace.com
AC6′9.16
BC18.27
CC3″7.52
BC36.28

Molecular Dynamics (MD) Simulations of Kanamycin C Interactions with Biological Targets

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. For Kanamycin C, MD simulations provide insights into its dynamic behavior and interactions with biological targets such as proteins and nucleic acids. mdpi.comnih.gov

A typical MD simulation involves placing the Kanamycin C-target complex in a simulated physiological environment (a box of water molecules and ions) and then calculating the forces between atoms and their subsequent motions over a set period, often ranging from nanoseconds to microseconds. frontiersin.orgfrontiersin.org

Several key parameters are analyzed to interpret the results:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms from their initial position over time. A stable RMSD trend indicates that the complex has reached equilibrium and is structurally stable. mdpi.comfrontiersin.org

Root Mean Square Fluctuation (RMSF): This identifies the fluctuation of individual residues or atoms around their average position. High RMSF values indicate regions of high flexibility. frontiersin.org

MD simulations have been used to characterize the binding of kanamycin to targets like the bacterial TolC protein and G-quadruplex DNA structures. mdpi.comfrontiersin.org These studies reveal stable binding, identify the specific amino acid or nucleotide residues involved in the interaction, and characterize conformational changes that occur upon binding. mdpi.comnih.gov For instance, simulations showed that kanamycin binding increases the compactness of the TolC protein and that the complex remains stable for the duration of the 50 ns simulation. frontiersin.org

Molecular Docking and Virtual Screening for Kanamycin C Ligand Binding

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as Kanamycin C) when bound to a second molecule (a receptor, typically a protein or nucleic acid). nih.govx-mol.net The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring them based on a function that estimates the binding free energy.

Molecular Docking: Docking studies can identify the most likely binding mode of Kanamycin C and the specific interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. x-mol.net For example, docking studies of kanamycin with the TolC protein and G-quadruplex DNA have helped to identify the key residues in the binding pocket and supported groove-binding modes of interaction. mdpi.comnih.govx-mol.net

Virtual Screening (VS): This technique utilizes molecular docking on a massive scale. mdpi.comvjs.ac.vn Large databases containing thousands or millions of compounds are computationally screened against a specific biological target. This allows for the rapid identification of potential new ligands or inhibitors from a large chemical space. mdpi.com Kanamycin itself was identified as a hit in a virtual screen of FDA-approved drugs against G-quadruplex structures, with favorable docking scores suggesting a strong interaction. mdpi.com

Docking scores, typically expressed in kcal/mol, provide an estimate of binding affinity, with more negative values indicating stronger binding. The table below presents examples of docking scores for kanamycin against various biological targets from different studies.

TargetDocking Score (kcal/mol)Method/Scoring FunctionReference
TolC Protein-6.5Glide frontiersin.org
G-quadruplex (c-kit2)-10.24 to -13.25Glide XP G-score mdpi.com
G-quadruplex (Bcl-2)-11.06 to -15.71Glide XP G-score mdpi.com
Mutated Cx43 Protein-8.5 (Binding Energy)AutoDock Vina researchgate.net

Density Functional Theory (DFT) Simulations for Kanamycin C Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com In the context of kanamycin C, DFT simulations provide profound insights into reaction mechanisms at the molecular level, which are often inaccessible through experimental techniques alone. Researchers employ DFT to map potential energy surfaces, locate transition states, and calculate reaction energy barriers, thereby elucidating the step-by-step processes of enzymatic reactions involving kanamycin. numberanalytics.com

One key area of research is the enzymatic modification of aminoglycosides, which is a primary mechanism of bacterial resistance. For instance, studies on enzymes like Kanamycin B dioxygenase (KanJ) and 4′-O-Nucleotidyltransferase [ANT(4′)] utilize DFT, often within a hybrid quantum mechanics/molecular mechanics (QM/MM) framework, to understand how these enzymes inactivate kanamycin antibiotics. nih.govfrontiersin.org

Research findings from DFT simulations have proposed detailed mechanisms for such reactions. For the oxidative deamination of kanamycin B by KanJ, DFT simulations suggest a mechanism involving a reactive Fe(IV)=O species that proceeds either through an OH rebound to form a hemiaminal intermediate or via the abstraction of two hydrogen atoms to yield an imine. nih.gov The calculations showed that the energy barrier for these pathways is dependent on pH. nih.gov Similarly, for the inactivation of kanamycin A by ANT(4′), QM/MM studies using the M06-2X DFT functional explored different catalytic mechanisms. frontiersin.org Calculations of the free energy surfaces revealed that a concerted activation of the O4' hydroxyl group of kanamycin by a glutamate (B1630785) residue (Glu145) is the most favorable reaction pathway, with a calculated activation free energy of 12.2 kcal·mol⁻¹. frontiersin.org

These computational approaches allow for the investigation of:

The precise role of active site residues in catalysis. frontiersin.org

The geometry of transition state structures. frontiersin.org

The calculation of kinetic isotope effects to validate the proposed mechanism against experimental data. frontiersin.org

While these specific studies focus on kanamycin A and B, the methodologies are directly applicable to understanding the reaction mechanisms involving the closely related kanamycin C isomer.

Biophysical Characterization of Kanamycin C Molecular Interactions

Isothermal Titration Calorimetry (ITC) for Kanamycin C Binding Kinetics

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique used to directly measure the heat changes that occur during molecular binding events. tainstruments.com This method provides a complete thermodynamic profile of the binding interaction in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction. tainstruments.comtennessee.edu This information is critical for understanding the nature of the forces driving the binding of kanamycin C to its biological targets, such as ribosomal RNA, DNA, or resistance-conferring enzymes. x-mol.netresearchgate.net

In a typical ITC experiment for kanamycin C, a solution of the antibiotic is titrated into a sample cell containing the target macromolecule. The resulting heat released or absorbed is measured with high sensitivity. tainstruments.com Studies on the kanamycin family of aminoglycosides have used ITC to characterize their interactions with various targets. For example, the binding of kanamycin to calf thymus DNA was found to be an enthalpically favored process. x-mol.net Research on the aminoglycoside phosphotransferase (APH(3')-IIIa), an enzyme conferring resistance, used ITC to determine the thermodynamic parameters of kanamycin A binding, revealing an exothermic reaction driven by favorable enthalpy changes. tennessee.edu

The thermodynamic parameters obtained from ITC studies offer insights into the binding mechanism. A negative enthalpy change (ΔH < 0) typically indicates favorable hydrogen bonding and van der Waals interactions, while entropy changes (ΔS) reflect alterations in the system's disorder, such as the release of water molecules from the binding interface. researchgate.net

Table 1: Thermodynamic Parameters for Kanamycin Binding to Biological Targets via ITC This table presents data for kanamycin A and general kanamycin, illustrating the type of data obtained through ITC, which is applicable to kanamycin C studies.

Target MoleculeLigandTemperature (°C)Binding Affinity (Kₐ) (M⁻¹)Enthalpy (ΔH) (kcal·mol⁻¹)Entropy (ΔS) (cal·mol⁻¹·K⁻¹)Stoichiometry (n)Reference
Aminoglycoside Phosphotransferase (APH(3')-IIIa) with CaATPKanamycin A25--10.5-0.9 tennessee.edu
Aminoglycoside Phosphotransferase (APH(3')-IIIa) with CaATPKanamycin A37--13.0-0.9 tennessee.edu
Calf Thymus DNAKanamycin25~1 x 10⁴NegativeSmall- x-mol.net

X-ray Analysis for Kanamycin C Complex Structures

X-ray analysis, particularly X-ray crystallography, is an indispensable technique for determining the three-dimensional atomic structure of molecules and their complexes. For kanamycin C, this method provides precise structural information on how it binds to its targets, such as the bacterial ribosome or modifying enzymes. nih.govnih.gov Understanding the complex structure at the atomic level is crucial for rational drug design and for elucidating mechanisms of action and resistance.

The process involves crystallizing the kanamycin C molecule in complex with its target. These crystals are then exposed to a focused beam of X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, which is then interpreted to reveal the atomic structure. nih.gov

Structural studies have been successfully conducted on various kanamycin-target complexes. For example, the crystal structure of a kanamycin-binding β-lactamase variant (BlaKr) was determined to a resolution of 1.67 Å, providing molecular-level details about the binding site and the activation mechanism of the engineered enzyme. nih.govnih.gov Similarly, the structures of the kanamycin B dioxygenase (KanJ) have been solved with several ligands, revealing conformational changes upon antibiotic binding and identifying key amino acid residues (like Asp134, Cys150, Asn120, and Gln80) involved in substrate recognition. nih.gov While these examples are for kanamycin and kanamycin B, the methodology is directly transferable to studying kanamycin C complexes.

Table 2: Example of Crystallographic Data for a Kanamycin-Complex This table shows data for a Kanamycin-binding protein to illustrate the outputs of X-ray analysis.

ComplexPDB IDResolution (Å)Space GroupUnit Cell Parameters (a, b, c in Å)Reference
Kanamycin-binding β-lactamase (BlaKr)-1.67P2₁2₁2₁47.01, 72.33, 74.62 nih.govnih.gov
Kanamycin B dioxygenase (KanJ)6S0R2.50-- nih.govrcsb.org

Laser Diffraction and Scanning Electron Microscopy for Aggregation Studies

Laser Diffraction and Scanning Electron Microscopy (SEM) are powerful techniques for characterizing the size, morphology, and aggregation state of particulate matter. In kanamycin C research, these methods are applied to study the physical properties of kanamycin formulations or its effect on bacterial aggregation. scispace.comresearchgate.net

Laser Diffraction measures particle size distribution by analyzing the angular variation in the intensity of scattered light when a laser beam passes through a dispersed particulate sample. scispace.com It is particularly useful for quantifying the extent and kinetics of aggregation in liquid suspensions. nih.gov For instance, this technique was used to evaluate the growth of complex particles formed between kanamycin and cellulose acetate sulphate, revealing how particle size changes with different mixing orders and concentrations. scispace.comresearchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution, three-dimensional images of a sample's surface topography. In an SEM, a focused beam of electrons is scanned across a sample, and detectors collect secondary electrons, backscattered electrons, and characteristic X-rays emitted from the surface. nih.gov SEM has been used to visualize the morphology of kanamycin-containing particles, such as the porous structures of kanamycin powders prepared by spray freeze-drying. researchgate.net It has also been instrumental in studying bacterial communities, showing how pathogens like Staphylococcus aureus form aggregates that can offer protection against antibiotics, including kanamycin. nih.govplos.org SEM images have revealed that these aggregates can be over 0.5 mm in size and consist of large numbers of cells, sometimes embedded in a matrix. nih.govplos.org

Table 3: Applications of Laser Diffraction and SEM in Kanamycin Research

TechniqueApplicationSample StudiedKey FindingsReference
Laser DiffractionParticle size analysisKanamycin-Cellulose Acetate Sulphate complexMonitored the kinetics of complex particle growth. scispace.comresearchgate.net
Laser DiffractionQuantifying bacterial aggregationStaphylococcus aureus culturesAggregating strains showed particle diameters >6 µm, with some reaching 800 µm. nih.gov
Scanning Electron Microscopy (SEM)Morphological characterizationSpray freeze-dried kanamycin powderParticles had various sizes and porous structures. researchgate.net
Scanning Electron Microscopy (SEM)Visualization of bacterial aggregatesStaphylococcus aureus aggregatesVisualized large aggregates (>0.5 mm) with pores and crevices, some with a web-like matrix. nih.govplos.org

Surface Plasmon Resonance (SPR) for Kanamycin C Binding Studies

Surface Plasmon Resonance (SPR) is a real-time, label-free optical sensing technique used to monitor and quantify molecular interactions. frontiersin.org It is highly sensitive for studying the binding kinetics (association and dissociation rate constants, kₐ and kₑ) and affinity (equilibrium dissociation constant, Kₑ) of ligands like kanamycin C to a target molecule immobilized on a sensor surface. nanospr.comacs.org

In an SPR experiment, one interacting partner (e.g., a target protein or nucleic acid) is immobilized on a gold-coated sensor chip. A solution containing the other partner (the analyte, e.g., kanamycin C) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of the surface plasmons. frontiersin.org

SPR has been employed to develop highly sensitive detection methods for kanamycin. One approach involves using molecularly imprinted polymers on gold nanoparticles. These imprinted matrices, created in the presence of kanamycin, can selectively re-bind the antibiotic, and the binding event is amplified and detected by SPR. nanospr.comacs.org This method has achieved exceptionally low detection limits for kanamycin, in the picomolar (pM) to femtomolar (fM) range. nanospr.comacs.org SPR has also been used to study more complex biological systems, such as the real-time interaction between antibacterial lysins and S. aureus biofilms, where kanamycin may be used in the culture medium. frontiersin.org

Table 4: Performance of SPR-based Kanamycin Detection This table shows data for general kanamycin, which is indicative of the performance expected for kanamycin C analysis.

SPR MethodAnalyteTarget/MatrixDetection LimitReference
Molecularly Imprinted Au NP CompositeKanamycin (KA)Imprinted bisaniline-cross-linked polymer1.00 ± 0.10 pM nanospr.comacs.org
AptasensorKanamycinKanamycin-binding aptamer- rsc.org

Microbiological and Molecular Biology Assays in Kanamycin C Research

Microbiological and molecular biology assays are foundational to kanamycin C research, providing essential information on its antibacterial activity, mechanism of action, and utility as a genetic tool. creative-diagnostics.comcreative-diagnostics.com

Microbiological Assays: These assays determine the antibiotic's effectiveness against various microorganisms.

Antimicrobial Susceptibility Testing (AST): Methods like the disk diffusion (Kirby-Bauer) test and broth microdilution are used to determine the minimum inhibitory concentration (MIC) of kanamycin C against specific bacterial strains. In a disk diffusion assay, the diameter of the zone of inhibition around a kanamycin-impregnated disk correlates with the bacterium's susceptibility. researchgate.net

Selective Media: Kanamycin is frequently incorporated into culture media, such as Kanamycin Esculin Azide Agar, to select for the growth of specific bacteria (like Group D Streptococci) while inhibiting others. sigmaaldrich.com This is crucial for isolating specific strains from mixed populations. creative-diagnostics.com

Molecular Biology Assays: In molecular biology, kanamycin's primary role is as a selective agent.

Selection of Transformants: Kanamycin resistance genes (e.g., kanR) are common selectable markers in plasmids. After bacterial transformation, cells are plated on a medium containing kanamycin. Only the bacteria that have successfully taken up the plasmid containing the resistance gene will survive and grow. creative-diagnostics.combiocompare.com

Cell-Free Translation Assays: To study the specific interaction of kanamycin C with the ribosome, in vitro translation systems are used. These assays measure the synthesis of a reporter protein (like luciferase) from an mRNA template in the presence of purified ribosomes. The inhibitory effect of kanamycin C on protein synthesis can be quantified, and its ability to induce misreading of the mRNA code can also be assessed. asm.org

Immunoassays: Techniques like the enzyme-linked immunosorbent assay (ELISA) and substrate-labeled fluorescent immunoassays have been developed for the quantitative detection of kanamycin in various samples. creative-diagnostics.comasm.org These assays rely on the specific binding of antibodies to kanamycin. asm.org

These assays are critical for everything from fundamental studies on protein synthesis to the practical application of kanamycin C in genetic engineering. biocompare.comasm.org

Cell-Free Translation Assays for Ribosomal Interaction Studies of Kanamycin C

Cell-free translation assays are invaluable in vitro tools for directly investigating the molecular interactions between antibiotics and their ribosomal targets, independent of cellular uptake and efflux mechanisms. These systems utilize purified ribosomes, mRNA, tRNA, and other necessary translation factors to reconstitute protein synthesis in a test tube. The effect of an antibiotic can be quantified by measuring the inhibition of the synthesis of a reporter protein, such as luciferase.

Kanamycin C is a member of the kanamycin subgroup of 4,6-disubstituted 2-deoxystreptamine (B1221613) aminoglycoside antibiotics. asm.orgnih.gov Like other aminoglycosides, its mechanism of action involves binding to the decoding A site on the 30S ribosomal subunit. asm.orgwikipedia.orgdrugbank.commcmaster.caresearchgate.net Specifically, it binds to the 16S rRNA component, interfering with the decoding process and causing the misreading of mRNA codons. drugbank.comresearchgate.netubc.ca This leads to the incorporation of incorrect amino acids, resulting in the synthesis of nonfunctional or toxic peptides and the ultimate inhibition of protein synthesis. wikipedia.orgdrugbank.comresearchgate.net

Research utilizing cell-free translation systems has elucidated key structure-activity relationships for Kanamycin C. Studies comparing its activity with other kanamycin variants, such as Kanamycin B, reveal significant differences in inhibitory potency. In an in vitro translation system using purified isolated ribosomes, replacing the 6'-NH₂ group (present in Kanamycin B) with a 6'-OH group (as in Kanamycin C) markedly decreases the inhibitory activity on wild-type bacterial ribosomes. asm.org This highlights the critical role of the substituent at the 6' position of ring I for potent ribosomal binding and activity. asm.org

The inhibitory activities are often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit the translation process by 50%.

Table 1: Inhibitory Activity of Kanamycin Analogs on Bacterial Wild-Type Ribosomes

Compound 6' Substituent IC₅₀ (µg/ml)
Kanamycin B -NH₂ 0.02
Kanamycin C -OH 0.3

Data sourced from in vitro translation assays using purified isolated ribosomes. asm.org

These cell-free assays, sometimes using mutant ribosomes, allow researchers to dissect the specific molecular interactions between Kanamycin C and individual nucleotides within the ribosomal A site, providing a deeper understanding of its binding mechanism and the basis for its bioactivity. asm.orgnih.govresearchgate.netuzh.ch

Selection of Transformed Organisms using Kanamycin Resistance Markers for Genetic Engineering

In the field of genetic engineering, a critical step is the identification and selection of cells that have successfully incorporated foreign DNA. This is achieved using selectable markers, and the kanamycin resistance gene is one of the most widely used markers, particularly in the genetic modification of plants and bacteria. srce.hrcreative-diagnostics.compsu.edu

The most common kanamycin resistance gene is nptII (neomycin phosphotransferase II), originally isolated from the bacterial transposon Tn5. srce.hr This gene encodes the enzyme Aminoglycoside 3'-phosphotransferase II (APH(3')II). srce.hr The mechanism of resistance conferred by this enzyme is the inactivation of kanamycin through phosphorylation. APH(3')II catalyzes the transfer of a phosphate (B84403) group from ATP to the 3'-hydroxyl group of the kanamycin molecule. srce.hralliedacademies.orgnih.gov This modification renders the antibiotic unable to bind to its ribosomal target, thus allowing protein synthesis to proceed normally in the transformed cells. alliedacademies.org

The process of selection involves growing potentially transformed cells on a medium containing kanamycin.

Non-transformed cells , which lack the nptII gene, are unable to inactivate the antibiotic. Kanamycin enters these cells and inhibits protein synthesis, leading to cell death. creative-diagnostics.comalliedacademies.org

Transformed cells , which have successfully integrated the plasmid or T-DNA containing the nptII gene, express the APH(3')II enzyme. creative-diagnostics.com This enzyme detoxifies the kanamycin present in the medium, enabling the cells to survive, grow, and proliferate. alliedacademies.org

This selection pressure ensures that only the genetically modified organisms will grow, providing an efficient method for isolating successful transformants from a large population of untransformed cells. creative-diagnostics.com The nptII gene is effective against several aminoglycoside antibiotics, including kanamycin and neomycin. srce.hraddgene.org

Genetic Engineering Applications (e.g., plasmid selection, GMO creation, protein expression systems)

The kanamycin resistance system is a cornerstone of modern biotechnology, with broad applications in fundamental research and the development of genetically modified organisms (GMOs). creative-diagnostics.com

Plasmid Selection: In molecular cloning, plasmids are used as vectors to carry and replicate genes of interest in bacteria, most commonly Escherichia coli. When a plasmid containing both a gene of interest and the nptII kanamycin resistance gene is introduced into a bacterial population, only the bacteria that have taken up the plasmid will survive on a growth medium containing kanamycin. creative-diagnostics.comaddgene.org This allows for the straightforward selection of bacteria harboring the desired recombinant plasmid. sciencehistory.org The first genetically modified organism, created in 1973 by Herbert Boyer and Stanley Cohen, utilized a kanamycin resistance gene to select for bacteria that had incorporated a new plasmid. sciencehistory.orgwikipedia.org

Genetically Modified Organism (GMO) Creation: The nptII gene is one of the most prevalent selectable markers used in plant genetic engineering to create transgenic crops. srce.hrresearchgate.net During the transformation process, the gene of interest is delivered into plant cells along with the nptII gene. The plant cells are then cultured on a medium with kanamycin, which eliminates non-transformed cells and allows only the transgenic cells to regenerate into whole plants. srce.hralliedacademies.orgresearchgate.net This technique has been instrumental in the development of numerous GM crops approved for use worldwide. srce.hrresearchgate.net

Protein Expression Systems: Kanamycin resistance is also employed in systems designed for the large-scale production of recombinant proteins. By linking the gene for the desired protein to the kanamycin resistance marker on an expression plasmid, researchers can ensure that the bacterial or eukaryotic host cells maintain the plasmid during cell division and protein production. The presence of kanamycin in the culture medium provides constant selective pressure, preventing the loss of the plasmid and maximizing the yield of the target protein.

Table 2: Applications of Kanamycin Resistance in Genetic Engineering

Application Organism/System Role of Kanamycin Resistance Key Outcome
Plasmid Cloning & Selection Bacteria (E. coli, A. tumefaciens) Selects for bacteria that have successfully taken up a plasmid. addgene.org Isolation of pure bacterial colonies containing the desired recombinant DNA.
GMO Creation Plants (Arabidopsis, apple, etc.) Selects for transformed plant cells that can be regenerated into whole transgenic plants. srce.hralliedacademies.orgnih.gov Efficient creation of genetically modified plants with desired traits.
Protein Expression Bacteria, Yeast, Mammalian Cells Ensures maintenance of the expression plasmid within the host cell population during culture. addgene.org High-yield production of specific recombinant proteins for research or therapeutic use.

| Gene Targeting/Knockouts | Bacteria, Thermophiles | Used to select for the successful integration of a DNA construct into a specific chromosomal location. nih.gov | Creation of specific gene deletion mutants for functional genomics studies. |

Future Directions in Kanamycin C Research

Development of Next-Generation Kanamycin (B1662678) C Derivatives with Tailored Charge Distribution

The development of new kanamycin C derivatives is a key area of research aimed at overcoming the challenges of antibiotic resistance. A primary strategy involves the chemical modification of the kanamycin scaffold to create next-generation derivatives with tailored charge distributions. nih.govmdpi.com These modifications are intended to enhance the binding affinity of the antibiotic to its ribosomal target and to evade bacterial resistance mechanisms. nih.govacs.org

One promising approach is the introduction of protonatable groups at various positions on the kanamycin molecule. For instance, modifying the 6″-position of kanamycin A with amino, guanidino, or pyridinium (B92312) groups has been explored. nih.gov While some modifications, such as the introduction of small diamino-substituents, did not significantly alter antibacterial activity, the addition of a guanidine (B92328) residue resulted in a compound with improved activity against Staphylococcus aureus. nih.gov Importantly, many of these 6″-modified derivatives were less susceptible to resistance mechanisms involving mutations in the elongation factor G. nih.gov

Another strategy involves creating amphiphilic kanamycin analogues. By attaching hydrophobic residues, such as linear alkyl chains, to the kanamycin backbone, researchers have developed compounds with enhanced antimicrobial activity. nih.gov Structure-activity relationship (SAR) studies have been crucial in this area, revealing that the O-4″ position is optimal for attaching a linear alkyl chain to convert kanamycin B into an antifungal agent. acs.org These amphiphilic derivatives often exhibit a novel mechanism of action, targeting bacterial membranes. nih.govresearchgate.net

Furthermore, the synthesis of hybrid antibiotics represents another innovative direction. For example, a ciprofloxacin-kanamycin A hybrid has demonstrated activity against a wide range of resistant and non-resistant bacterial strains. mdpi.com This type of derivative, with a dual mechanism of action, holds promise for reducing the potential for bacteria to develop resistance. mdpi.com

Table 1: Examples of Kanamycin Derivatives and Their Properties

Derivative TypeModification StrategyKey FindingsReference
6"-Modified Kanamycin AAddition of protonatable groups (amino, guanidino, pyridinium) at the 6"-position.Guanidino-modified derivative showed improved activity against S. aureus. Less affected by EF-G mutation-based resistance. nih.gov
Amphiphilic Kanamycin BAttachment of a linear alkyl chain at the O-4″ position.Converted the antibacterial into an antifungal agent. acs.org
Amphiphilic Kanamycin BAttachment of C12 and C14 aliphatic chains at the 6"-position via a thioether linkage.Good antibacterial and antifungal activity; delayed resistance development. nih.gov
Hybrid AntibioticConjugation of ciprofloxacin (B1669076) to kanamycin A.Active against a wide range of resistant and non-resistant strains. mdpi.com

Exploration of Novel Mechanisms of Action and Targets for Kanamycin C Analogues

While the primary mechanism of action for kanamycin involves inhibiting protein synthesis by binding to the 30S ribosomal subunit, research is uncovering novel mechanisms and targets for its analogues. drugbank.com This exploration is critical for developing drugs that can bypass existing resistance pathways.

A significant area of investigation is the targeting of bacterial membranes. Amphiphilic derivatives of kanamycin, created by adding hydrophobic chains, have been shown to disrupt bacterial membranes, leading to a novel mode of action. nih.govresearchgate.net This membrane-targeting activity is a departure from the traditional ribosomal inhibition and offers a potential solution to resistance mechanisms that alter the ribosome or enzymatically modify the antibiotic.

Another emerging area of interest is the interaction of kanamycin and its derivatives with non-canonical DNA structures like G-quadruplexes (G4s). mdpi.com Docking studies and molecular dynamics simulations have shown that kanamycin can bind to various G4 structures, suggesting a potential role in modulating gene regulation. mdpi.com This interaction could offer an alternative explanation for the toxicities associated with aminoglycosides and opens up new therapeutic strategies targeting G4s. mdpi.com

Furthermore, researchers are exploring the development of peptide-drug conjugates (PDCs) where kanamycin or its analogues are linked to peptides. preprints.orgresearchgate.net This approach aims to enhance drug delivery and target specificity, potentially leading to novel mechanisms of action.

The development of hybrid antibiotics, such as the ciprofloxacin-kanamycin conjugate, also introduces a dual mechanism of action, targeting both DNA gyrase (ciprofloxacin's target) and the ribosome. mdpi.commdpi.com This multi-targeted approach can be more effective and less prone to the development of resistance.

Advanced Computational Modeling for Kanamycin C Drug Design and Interaction Prediction

Advanced computational modeling has become an indispensable tool in the rational design of new Kanamycin C derivatives and for predicting their interactions with biological targets. frontiersin.orgscirp.org These computational approaches accelerate the drug discovery process by enabling the screening of large virtual libraries of compounds and providing insights into the molecular basis of drug action and resistance. gsconlinepress.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are widely used to establish a mathematical relationship between the chemical structure of Kanamycin C analogues and their biological activity. frontiersin.org These models help in predicting the antimicrobial potential of new derivatives before their synthesis, thereby saving time and resources. frontiersin.orgscirp.org

Molecular docking simulations are employed to predict the binding affinity and orientation of Kanamycin C derivatives to their targets, such as the bacterial ribosome or resistance-conferring enzymes. researchgate.netnih.gov For example, docking studies have been used to understand how kanamycin interacts with G-quadruplex DNA structures. mdpi.com These simulations provide valuable information for optimizing the chemical structure of the antibiotic to enhance its binding and overcome resistance. mdpi.com

Molecular dynamics (MD) simulations offer a more dynamic view of the interactions between Kanamycin C and its targets over time. researchgate.netnih.gov MD simulations can reveal conformational changes in both the drug and the target upon binding, providing deeper insights into the mechanism of action and resistance. researchgate.net

Machine learning algorithms are also being increasingly applied to predict antimicrobial resistance from genomic data. nih.govmdpi.complos.org These models can identify genetic markers associated with resistance to Kanamycin C, which can inform the design of new drugs that are effective against resistant strains. mdpi.comoup.com

Table 2: Computational Tools in Kanamycin C Research

Computational MethodApplicationKey InsightsReference
QSARPredicting biological activity from chemical structure.Guides the design of new derivatives with improved antimicrobial potential. frontiersin.org
Molecular DockingPredicting binding affinity and orientation at the target site.Optimizes drug-target interactions to enhance efficacy and overcome resistance. mdpi.comresearchgate.netnih.gov
Molecular DynamicsSimulating the dynamic behavior of drug-target complexes.Provides detailed understanding of the mechanism of action and resistance. researchgate.netnih.gov
Machine LearningPredicting antimicrobial resistance from genomic data.Identifies resistance markers to guide the development of effective drugs against resistant strains. nih.govmdpi.complos.org

Integration of Omics Technologies in Kanamycin C Resistance Monitoring and Discovery

The integration of various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of Kanamycin C resistance. mdpi.comresearchgate.nettandfonline.com This multi-omics approach provides a comprehensive view of the molecular changes that occur in bacteria in response to antibiotic treatment, enabling a deeper understanding of resistance mechanisms and the discovery of new drug targets. rsc.orgfrontiersin.org

Genomics and Transcriptomics are used to identify genetic mutations and changes in gene expression associated with Kanamycin C resistance. For example, genomic analysis of E. coli has identified mutations in the gene encoding the elongation factor G (EF-G) that confer resistance to kanamycin. nih.govmdpi.com Transcriptomic studies can reveal the upregulation of efflux pumps or other resistance-related genes in the presence of the antibiotic. researchgate.netubc.ca

Proteomics allows for the large-scale study of proteins and has been instrumental in identifying proteins involved in Kanamycin C resistance. frontiersin.orgoup.com Comparative proteomic analysis of kanamycin-resistant and susceptible E. coli strains has revealed the upregulation of outer membrane proteins like TolC and the downregulation of others like OmpA. oup.com Such studies have led to the identification of novel proteins implicated in antibiotic resistance. frontiersin.org

Metagenomics is a powerful tool for studying the collective genomes of microbial communities, which is particularly relevant for understanding the spread of antibiotic resistance genes in different environments. mdpi.com This approach can help in monitoring the prevalence of kanamycin resistance genes in clinical and environmental settings.

The integration of these omics datasets, often referred to as multi-omics , provides a more holistic understanding of the complex biological processes underlying antibiotic resistance. tandfonline.comrsc.org For instance, combining genomic and proteomic data can link specific genetic mutations to changes in protein expression and, ultimately, to the resistance phenotype. frontiersin.org This integrated approach is crucial for the development of new diagnostic tools for rapid detection of resistance and for the discovery of novel therapeutic strategies to combat Kanamycin C resistance. frontiersin.orgnih.gov

Q & A

Q. How do researchers determine the optimal kanamycin concentration for selecting transformed cells in plant tissue culture experiments?

Methodological Answer:

  • Experimental Design : Use a completely randomized design with multiple kanamycin concentrations (e.g., 0–200 mg/L) and replicate treatments (e.g., 3–5 explants per Petri dish). Monitor regeneration rates and survival percentages over time .
  • Data Analysis : Apply ANOVA followed by post-hoc tests (e.g., Duncan’s Multiple Range Test) to identify statistically significant differences between concentrations. Thresholds are defined as the lowest concentration achieving ≥90% inhibition of non-transformed tissue .
  • Considerations : Account for species-specific sensitivity; for example, Cuminum cyminum explants show reduced regeneration at 75 mg/L kanamycin, while Catharanthus roseus requires higher doses (100–150 mg/L) .

Q. What statistical methods are appropriate for analyzing kanamycin’s dose-dependent effects on gene transfer efficiency?

Methodological Answer:

  • Tools : Use SAS or R for ANOVA and regression analysis to model dose-response relationships. Excel can visualize trends but lacks robust statistical validation .
  • Operational Definitions : Define "efficiency" as the percentage of explants developing shoots/roots under selective pressure. Normalize data to untreated controls to isolate antibiotic effects .
  • Limitations : Avoid overinterpreting small sample sizes; ensure replicates account for biological variability (e.g., ≥5 explants per treatment) .

Advanced Research Questions

Q. How can conflicting data on kanamycin’s plasmid stabilization efficacy in bacterial systems be resolved?

Methodological Answer:

  • Hypothesis Testing : Compare plasmid retention under varying inducer (e.g., IPTG) and antibiotic concentrations. Use luminescence assays (e.g., promoter activity linked to lacZ reporters) to quantify plasmid stability .
  • Contradiction Analysis : Replicate experiments with/without kanamycin. For instance, studies show plasmid retention at 0 μg/mL kanamycin + 0.1 mM IPTG, challenging assumptions that antibiotics are mandatory for selection .
  • Validation : Cross-reference with orthogonal methods (e.g., PCR for resistance cassettes) to confirm plasmid presence .

Q. What experimental frameworks address the trade-off between kanamycin’s cytotoxicity and its utility in long-term cell culture studies?

Methodological Answer:

  • Dose-Time Optimization : Conduct time-series assays (e.g., 7–28 days) to identify sublethal concentrations. Measure apoptosis markers (e.g., caspase-3) and cell viability (MTT assay) .
  • Alternative Selection Systems : Test non-antibiotic markers (e.g., fluorescent proteins) to reduce cytotoxicity. Compare growth rates and transformation efficiency .
  • Ethical Alignment : Follow FINER criteria (Feasible, Novel, Ethical) to balance rigor with humane cell culture practices .

Q. How do resistance mechanisms to kanamycin C(4+) vary across prokaryotic vs. eukaryotic systems, and what implications does this have for cross-kingdom gene expression studies?

Methodological Answer:

  • Mechanistic Profiling : In bacteria, screen for aminoglycoside-modifying enzymes (e.g., aphA3). In plants, assess nptII expression via RT-qPCR .
  • Cross-Kingdom Comparisons : Use RNA-seq to identify off-target gene silencing in eukaryotes exposed to prokaryotic resistance markers. Validate with CRISPR knockouts .
  • Data Interpretation : Differentiate between true resistance and transient tolerance by measuring MIC (Minimum Inhibitory Concentration) shifts over generations .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility when replicating kanamycin-dependent selection protocols from primary literature?

Methodological Answer:

  • Protocol Harmonization : Extract exact antibiotic preparation methods (e.g., solvent, pH, storage conditions) from source materials. For example, kanamycin sulfate’s solubility varies with temperature (4°C vs. 25°C) .
  • Data Transparency : Publish raw data (e.g., survival counts, PCR gel images) in supplementary materials. Use platforms like Figshare for public access .
  • Critical Appraisal : Apply COSMIN guidelines to evaluate protocol quality, focusing on sample size justification and blinding during data collection .

Q. How can researchers critically evaluate the clinical relevance of in vitro kanamycin efficacy studies, particularly in antimicrobial resistance (AMR) research?

Methodological Answer:

  • Clinical Correlation : Compare in vitro MIC values with pharmacokinetic data (e.g., serum concentrations in TB patients). Note discrepancies, such as kanamycin’s ototoxicity limiting clinical utility despite in vitro efficacy .
  • Meta-Analysis : Pool data from observational studies (e.g., 12,000 MDR-TB cases) to assess mortality vs. resistance gene prevalence. Use random-effects models to account for heterogeneity .
  • Limitations : Highlight extrapolation risks, such as biofilm models not replicating host immune responses .

Data Presentation and Publishing Standards

Q. What are best practices for visualizing kanamycin-related data in manuscripts without violating journal guidelines?

Methodological Answer:

  • Figure Design : Use color-coded bar graphs for dose-response curves (e.g., green = viable shoots, red = necrotic tissue). Avoid cluttering with chemical structures; instead, reference CAS numbers (e.g., 1405-41-0) in captions .
  • Table Formatting : Include exact concentrations, sample sizes, and p-values. For example, "Kanamycin (150 mg/L) reduced regeneration by 80% (p < 0.01, n = 15)" .
  • Compliance : Adhere to Creative Commons licenses when reusing figures. Cite original sources and provide high-resolution TIFF/PDF files .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.